molecular formula C35H72O B13979749 1-Pentatriacontanol CAS No. 55517-90-3

1-Pentatriacontanol

Cat. No.: B13979749
CAS No.: 55517-90-3
M. Wt: 508.9 g/mol
InChI Key: KOZAWTKVXJYUKG-UHFFFAOYSA-N
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Description

1-Pentatriacontanol is a long-chain primary fatty alcohol with the molecular formula C35H72O and a molecular weight of 508.95 g/mol . As a saturated 35-carbon chain compound, it is a white, waxy solid at room temperature and is characteristically hydrophobic . Its non-polar nature makes it practically insoluble in water but soluble in various organic solvents . Computed physical properties include a density of approximately 0.843 g/cm³ and a boiling point around 477.4°C . Long-chain alkanes and alcohols like 1-Pentatriacontanol are significant in biological systems; they are common constituents of plant epicuticular waxes, where they form a critical barrier against water loss . They are also key components of cuticular hydrocarbons in insects, serving to prevent desiccation and facilitate chemical communication . Furthermore, this compound and structurally related long-chain hydrocarbons have been identified as constituents in phytochemical extracts of plants such as Vitex negundo , which are subjects of ongoing phytochemical research . 1-Pentatriacontanol is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

pentatriacontan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H72O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36/h36H,2-35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZAWTKVXJYUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339717
Record name 1-Pentatriacontanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55517-90-3
Record name 1-Pentatriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55517-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentatriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Ecological Distribution of 1 Pentatriacontanol

Prevalence in Plant Cuticular Waxes

The outermost layer of terrestrial plants, the cuticle, is covered by a layer of epicuticular wax. This wax is a complex mixture of hydrophobic compounds, primarily very-long-chain fatty acids and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. oup.commdpi.commdpi.com These waxes form a crucial barrier against uncontrolled water loss and protect the plant from various environmental stresses. maxapress.comresearchgate.netfrontiersin.org

Distribution Across Diverse Plant Species and Families (e.g., Angiosperms, Gymnosperms)

Primary alcohols are common constituents of plant cuticular waxes across a wide range of species, from angiosperms to gymnosperms. sci-hub.sebioone.org The chain length of these alcohols typically ranges from C20 to C36. oup.com However, the specific distribution of 1-Pentatriacontanol (C35) is not well-documented. While general analyses of plant waxes often identify a range of primary alcohols, 1-Pentatriacontanol is rarely reported as a major component.

A study on the epicuticular waxes of various Caatinga and Cerrado species did detect the presence of Pentatriacontanol, although its relative abundance was not specified. researchgate.net This suggests that while present in the plant kingdom, it is likely a minor and inconsistently found component of cuticular wax mixtures. The general composition of cuticular waxes in angiosperms and gymnosperms shows a predominance of other chain lengths, often with even-numbered carbon chains being more abundant for alcohols. researchgate.net

Table 1: General Composition of Plant Cuticular Waxes

Compound ClassGeneral AbundanceCommon Chain Lengths
AlkanesOften dominantC27, C29, C31, C33
Primary Alcohols Variable, can be highC22, C24, C26, C28, C30
AldehydesMinor to significantC24, C26, C28
Fatty AcidsMinor to significantC16, C18, C20-C34
KetonesMinorC29, C31
EstersVariableC38-C70
TriterpenoidsVariable, can be high-

Note: 1-Pentatriacontanol (C35) falls within the primary alcohol class but is not commonly reported as a major constituent.

Anatomical Localization and Functional Significance within Plant Tissues (e.g., Epidermis)

Plant cuticular waxes are synthesized in the epidermal cells. researchgate.net The components are then transported to the surface to form both the intracuticular wax, embedded within the cutin matrix, and the epicuticular wax, which forms the outermost crystalline or amorphous layer. oup.comnih.gov As a primary alcohol, 1-Pentatriacontanol would be located within these wax layers on the epidermis of leaves, stems, and fruits. researchgate.net

Influence of Abiotic and Biotic Environmental Stressors on 1-Pentatriacontanol Accumulation

Plants are known to alter the composition and quantity of their cuticular waxes in response to environmental stressors such as drought, salinity, and temperature extremes. mdpi.comfrontiersin.orgresearchgate.net Drought stress, in particular, often leads to an increase in total wax load and a shift in the proportion of certain compound classes, frequently favoring the accumulation of alkanes. mdpi.commaxapress.comfrontiersin.org

While the general response of very-long-chain alcohols to stress has been studied, specific data on the influence of abiotic or biotic stressors on the accumulation of 1-Pentatriacontanol is not available. It is plausible that its concentration could change in response to environmental cues, similar to other primary alcohols, but this has not been a focus of published research. Studies have shown that both increases and decreases in primary alcohol content can occur depending on the plant species and the nature of the stress. maxapress.comfrontiersin.org

Occurrence in Insect Secretions and Waxes

Insects, like plants, possess a cuticle that is often covered by a layer of lipids to prevent desiccation and for chemical communication. numberanalytics.comndsu.edulstmed.ac.uk This cuticular lipid layer is composed of a complex mixture of hydrocarbons, wax esters, fatty acids, and alcohols. bioone.orgmdpi.com

Identification in Specific Insect Orders and Developmental Stages (e.g., Coleoptera, Hemiptera)

Very-long-chain fatty alcohols are found in the cuticular lipids of various insects. gerli.comgerli.com However, a thorough review of the literature reveals no specific identification of 1-Pentatriacontanol in the secretions or waxes of insects, including those from the orders Coleoptera and Hemiptera. Studies on the chemical composition of insect cuticles tend to focus on more abundant hydrocarbons and shorter-chain alcohols that play significant roles in communication and water balance. mdpi.comresearchgate.net

Table 2: General Classes of Compounds in Insect Cuticular Lipids

Compound ClassGeneral Function
Hydrocarbons (n-alkanes, methyl-branched alkanes)Desiccation resistance, chemical communication
Wax EstersDesiccation resistance
Fatty Alcohols Precursors, minor components, communication
Fatty AcidsPrecursors, minor components
AldehydesMinor components

Note: While fatty alcohols are present, there is no specific mention of 1-Pentatriacontanol in the reviewed literature for Coleoptera and Hemiptera.

Detection in Microbial Lipids and Exopolysaccharides

Long-chain alcohols, including 1-Pentatriacontanol, are components of microbial lipids, which are essential for cellular structure and energy storage. mdpi.comnioz.nl The analysis of these lipids, particularly their fatty acid and alcohol constituents, can serve as an indicator of microbial communities and their metabolic activities. nih.gov

Isolation from Bacterial and Fungal Cultures (e.g., Actinomycetes, Yeasts)

The isolation of specific lipid compounds from microorganisms is a multi-step process that begins with cultivating the microbes on a suitable nutrient medium. Actinomycetes, a group of filamentous bacteria, are often grown on specialized media like Starch Casein Agar (CSA) or International Streptomyces Project (ISP) media to encourage the production of secondary metabolites. nih.govscielo.br Similarly, yeasts such as Saccharomyces cerevisiae are cultured in nutrient-rich broths. nih.govnih.gov

Once sufficient biomass is achieved, the microbial cells are harvested, and the lipid extraction process begins. This typically involves using organic solvents to separate the lipids from other cellular components. The choice of solvent is critical and often involves a range from non-polar to polar, such as n-hexane, dichloromethane, ethyl acetate (B1210297), or a chloroform-methanol mixture, to effectively extract a wide array of lipids. nih.govresearchgate.net Subsequent purification steps, such as chromatography, are necessary to isolate individual compounds like 1-Pentatriacontanol from the complex lipid extract.

Table 1: General Methodologies for Isolating Compounds from Microbial Cultures

Step Description Example Organisms Common Media/Solvents Citations
Cultivation Growing microbial isolates on nutrient-rich media to generate biomass. Actinomycetes (Streptomyces), Yeasts (Saccharomyces cerevisiae, Candida albicans) ISP-2 Medium, Starch Casein Agar (CSA), Bennett's Agar, Yeast Extract-Malt Extract Agar (ISP2) nih.govscielo.brnih.gov
Harvesting Separating the microbial cells from the culture medium, typically through centrifugation. Bacteria, Fungi N/A nih.gov
Extraction Using organic solvents to extract bioactive compounds and lipids from the microbial biomass. Streptomyces sp. Ethyl Acetate, n-Hexane, Dichloromethane, n-Butanol scielo.brnih.gov
Purification Isolating specific compounds from the crude extract using techniques like chromatography. General Silica (B1680970) Gel Chromatography, High-Performance Liquid Chromatography (HPLC) researchgate.net

Potential Biogeochemical Cycling Implications in Microbial Ecosystems

Microorganisms are fundamental drivers of global biogeochemical cycles, mediating the transformation of essential elements like carbon, nitrogen, and phosphorus. libretexts.orgnumberanalytics.com Microbial metabolism, including the synthesis and breakdown of lipids, is a key part of these cycles. numberanalytics.commdpi.com

Long-chain alcohols such as 1-Pentatriacontanol represent a form of stored carbon. Their synthesis by microbes fixes atmospheric or substrate-derived carbon into a stable organic molecule. libretexts.org Within microbial ecosystems, these lipids can be:

An Energy and Carbon Source: Upon cell death and lysis, microbial lipids are released into the environment where they can be metabolized by other organisms, continuing the flow of carbon and energy. numberanalytics.com

A Component of Soil Organic Matter: Due to their chemical stability, long-chain lipids can resist degradation and become incorporated into soil organic matter, contributing to long-term carbon sequestration. numberanalytics.com

Tracers of Microbial Activity: The isotopic composition of microbial lipids can be analyzed to trace substrate usage and delineate the metabolic pathways within an ecosystem. nih.gov

The presence and persistence of 1-Pentatriacontanol in an environment can therefore provide insights into the structure of microbial communities and their role in the carbon cycle. frontiersin.org

Presence in Marine Organisms and Sediments

In marine environments, long-chain lipids are crucial for energy transfer through the food web and act as chemical records of environmental conditions when preserved in sediments.

Identification in Algae and Marine Invertebrates (e.g., Phytoplankton, Zooplankton)

Phytoplankton, or microalgae, are the primary producers in most marine ecosystems, synthesizing a vast array of organic compounds, including various lipids. researchgate.netmdpi.com These lipids are a vital energy source for zooplankton, the primary consumers that graze on phytoplankton. byjus.comresearchgate.net The transfer of lipids from phytoplankton to zooplankton is a critical link in the marine food web. mdpi.com

Zooplankton often store energy in the form of storage lipids, which include triacylglycerols and wax esters. researchgate.net Wax esters are composed of a long-chain fatty acid linked to a long-chain alcohol. While specific identification of 1-Pentatriacontanol in phytoplankton and zooplankton is not widely documented in baseline studies, the precursor molecules (long-chain fatty acids and alcohols) are known to be synthesized by algae and are essential components of these wax esters. researchgate.netmiami.edu Therefore, 1-Pentatriacontanol, if produced by certain algal species, would be transferred up the food chain and incorporated into the lipids of marine invertebrates like zooplankton.

Role as a Biogeochemical Marker in Paleoceanographic and Paleoenvironmental Studies

Marine sediments act as archives of past environmental conditions. europa.eu The chemical composition of sediment layers can be analyzed to reconstruct historical changes in climate, oceanography, and biology. scielo.br Certain stable organic molecules, known as biogeochemical markers or biomarkers, can be traced back to specific source organisms or environmental processes.

Long-chain alcohols like 1-Pentatriacontanol are relatively resistant to degradation, making them excellent potential biomarkers. geomar.de Their preservation in sediment cores allows scientists to look back in time. The utility of 1-Pentatriacontanol as a marker depends on linking its presence to a specific source. For instance, if it is found to be a major component of certain terrestrial plants or specific species of marine algae, its abundance in sediment cores could indicate:

Changes in Terrestrial Input: An increase in terrestrially-derived 1-Pentatriacontanol could signal periods of increased river runoff and erosion. scielo.br

Shifts in Phytoplankton Communities: The appearance or increased concentration of 1-Pentatriacontanol could mark historical blooms of a specific algal group that produces this compound.

By analyzing the concentration of such biomarkers in dated sediment cores, researchers can reconstruct past ecosystems and environmental changes. europa.eufrontiersin.org

Table 2: 1-Pentatriacontanol as a Potential Biogeochemical Marker

Attribute Description Relevance to Paleo-Studies
Chemical Structure C35H72O; A saturated primary alcohol with a 35-carbon chain. High molecular weight and saturation contribute to chemical stability and long-term preservation in sediments.
Potential Sources Waxes of terrestrial plants, epicuticular waxes of some marine algae. Allows differentiation between terrestrial (land-based) and marine (ocean-based) organic matter input into sediments.
Information Provided Presence, abundance, and isotopic composition (e.g., δ13C). Can be used to infer changes in past vegetation, riverine discharge, sea surface temperature, and marine productivity.
Application Paleoceanography, Paleoenvironmental Reconstruction. Helps reconstruct past climate and ocean conditions by tracking changes in the sources of organic matter preserved in the seafloor. scielo.brgeomar.de

Table of Mentioned Compounds

Compound Name
1-Pentatriacontanol
n-Hexane
Dichloromethane
Ethyl Acetate
n-Butanol
Chloroform
Methanol
Carbon
Nitrogen
Phosphorus
Triacylglycerols
Wax Esters
17-pentatriacontanol
Ti/Ca (Titanium/Calcium ratio)

Biosynthesis, Degradation, and Metabolic Pathways of 1 Pentatriacontanol

De Novo Biosynthesis of Very Long-Chain Fatty Acid Precursors

The journey to 1-pentatriacontanol begins with the synthesis of its fatty acid precursor, pentatriacontanoic acid (C35:0). This process starts with the de novo synthesis of shorter-chain fatty acids, primarily palmitic acid (C16:0), which then undergo multiple cycles of elongation.

De novo fatty acid synthesis is a cytosolic process in animals and fungi, and occurs in the plastids of plants. researchgate.net It is carried out by the multi-enzyme complex known as fatty acid synthase (FAS). frontiersin.orgdiva-portal.org This system utilizes acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor for the growing acyl chain. diva-portal.org The synthesis of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC) and represents a critical regulatory point in fatty acid production. asm.org The final product of the cytosolic FAS is typically palmitoyl-CoA (C16:0-CoA). diva-portal.org

Elongation Systems (e.g., Elongase Complexes, ELO Enzymes) and Substrate Specificity

To create very long-chain fatty acids (VLCFAs) like pentatriacontanoic acid, the initial C16:0-CoA product undergoes further elongation. This process is carried out by a membrane-bound fatty acid elongase (FAE) complex located in the endoplasmic reticulum. mdpi.com The FAE complex catalyzes a four-step cycle that adds two carbons from malonyl-CoA to the acyl-CoA chain with each turn. biomolther.org

The four core enzymatic reactions of the FAE complex are:

Condensation: This is the rate-limiting step and is catalyzed by a β-ketoacyl-CoA synthase (KCS), also known as an elongase (ELO). This enzyme condenses the acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. oup.comrothamsted.ac.ukresearchgate.net

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as a cofactor. mdpi.com

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a trans-2,3-enoyl-CoA. mdpi.com

Reduction: Finally, a trans-2,3-enoyl-CoA reductase (TECR) reduces the double bond, using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate. unito.it

The substrate specificity of the entire elongation process is primarily determined by the KCS enzyme. rothamsted.ac.uknottingham.ac.uk Different KCS enzymes, or ELOVLs (Elongation of Very Long Chain Fatty Acids) in mammals, exhibit preferences for acyl-CoAs of different chain lengths and saturation levels. diva-portal.orgdiva-portal.org In mammals, seven ELOVL proteins have been identified (ELOVL1-7). frontiersin.orgdiva-portal.org Specifically, ELOVL4 has been shown to be crucial for the synthesis of very long-chain saturated fatty acids (VLC-SFAs) and is involved in the production of fatty acids up to C38 in the retina and skin. biomolther.orgdiva-portal.org This suggests that ELOVL4 is a key enzyme in the elongation pathway leading to the C35 precursor of 1-pentatriacontanol.

Table 1: Key Enzymes in the Fatty Acid Elongase (FAE) Complex

EnzymeAbbreviationFunctionCofactor
β-ketoacyl-CoA synthaseKCS / ELOVLCondenses acyl-CoA with malonyl-CoA (rate-limiting step)-
β-ketoacyl-CoA reductaseKCRReduces 3-ketoacyl-CoA to 3-hydroxyacyl-CoANADPH
3-hydroxyacyl-CoA dehydrataseHCDDehydrates 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA-
trans-2,3-enoyl-CoA reductaseTECRReduces trans-2,3-enoyl-CoA to a saturated acyl-CoANADPH

Compartmentalization of Fatty Acid Elongation Complexes within Cellular Organelles

The biosynthesis of VLCFAs is spatially organized within the cell. The initial de novo synthesis of fatty acids up to C16 occurs in the cytosol in animal cells and in the plastids of plant cells. researchgate.net These C16 acyl chains are then transported to the endoplasmic reticulum (ER), which is the primary site for fatty acid elongation to produce VLCFAs. diva-portal.orgmdpi.com The FAE complex, including the various ELOVL enzymes, is an integral membrane protein system embedded within the ER membrane. rothamsted.ac.uk This compartmentalization ensures the separation of anabolic and catabolic fatty acid pathways and allows for the specialized production of VLCFAs for incorporation into various lipids or for further modification, such as reduction to fatty alcohols.

Enzymatic Reduction of Very Long-Chain Fatty Acyl-CoA to 1-Pentatriacontanol

The final step in the biosynthesis of 1-pentatriacontanol is the reduction of its corresponding fatty acyl-CoA, pentatriacontanoyl-CoA.

Characterization of Fatty Acyl-CoA Reductases (FARs) Responsible for Alcohol Synthesis

This reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases (FARs). mdpi.com FARs are typically membrane-associated enzymes that catalyze the NADPH-dependent reduction of a fatty acyl-CoA to a primary fatty alcohol. mdpi.comuniprot.org This reaction is a four-electron reduction that is thought to proceed through a fatty aldehyde intermediate, although this intermediate is not typically released from the enzyme. mdpi.com

Different FARs exhibit distinct substrate specificities. For example, some FARs from jojoba have been shown to accept saturated and monounsaturated fatty acyl-CoAs with chain lengths from C16 to C22. uniprot.org In plants, FARs are involved in the biosynthesis of components for cuticular waxes, suberin, and sporopollenin, often producing a range of long-chain alcohols. mdpi.com While a specific FAR that exclusively reduces pentatriacontanoyl-CoA has not been definitively isolated and characterized, the existence of FARs with activity towards very long-chain acyl-CoAs suggests that a member of this enzyme family is responsible for the synthesis of 1-pentatriacontanol. The substrate specificity is a key determinant of the final fatty alcohol profile of a cell or tissue. elifesciences.org

Co-factor Requirements and Reaction Kinetics of Identified FARs

The enzymatic reduction of fatty acyl-CoAs to fatty alcohols by FARs is dependent on the reducing co-factor NADPH (Nicotinamide Adenine Dinucleotide Phosphate). mdpi.com The reaction involves the transfer of four electrons from two molecules of NADPH to the carboxyl group of the fatty acyl-CoA, yielding a primary alcohol, Coenzyme A, and two molecules of NADP+.

The general reaction is as follows: R-CO-SCoA + 2 NADPH + 2 H⁺ → R-CH₂OH + 2 NADP⁺ + CoA-SH

Detailed kinetic parameters (such as K_m and k_cat) are specific to each FAR enzyme and its preferred substrate. For instance, some FARs show a higher affinity (lower K_m) for certain chain lengths or saturation levels of the acyl-CoA substrate. mdpi.com The catalytic efficiency of these enzymes would be a crucial factor in determining the rate of 1-pentatriacontanol production in organisms where it is synthesized.

Genetic Regulation of 1-Pentatriacontanol Biosynthesis Pathways (e.g., Gene Expression, Transcriptional Control)

The biosynthesis of 1-pentatriacontanol is tightly regulated at the genetic level, primarily through the transcriptional control of the genes encoding the ELOVL and FAR enzymes.

The expression of ELOVL genes is influenced by various transcription factors. Peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs) are key regulators of lipid metabolism, including the expression of several ELOVL genes. springermedizin.denih.gov For instance, PPARα activation can induce the expression of ELOVL1, ELOVL3, ELOVL5, and ELOVL6. springermedizin.de Hormones such as glucocorticoids and sex hormones can also influence the expression of certain ELOVLs, like ELOVL3. diva-portal.org In Arabidopsis, the transcription factor MYB30 has been shown to positively regulate the genes encoding the enzymes of the acyl-CoA elongase complex, impacting VLCFA biosynthesis. oup.com

Similarly, the expression of FAR genes is subject to transcriptional regulation. In plants, the transcription of FAR genes can be induced by abiotic stresses like drought and cold, as well as by the plant hormone abscisic acid (ABA), leading to changes in the composition of cuticular waxes. oup.com In some insects, the expression of FAR genes involved in pheromone biosynthesis is regulated by microRNAs, such as miR-31a, which can modulate the levels of specific fatty alcohols. frontiersin.org This intricate web of regulatory controls ensures that the production of very long-chain fatty alcohols like 1-pentatriacontanol is coordinated with the developmental and physiological needs of the organism.

Biodegradation Pathways of 1-Pentatriacontanol in Biological Systems

Microbial Degradation Mechanisms (e.g., Beta-oxidation, Alpha-oxidation)

Once 1-Pentatriacontanol is converted to its corresponding fatty acid (pentatriacontanoic acid), its carbon chain is systematically shortened through oxidation processes.

Terminal Oxidation and Beta-Oxidation: The most common pathway for the degradation of primary long-chain alcohols begins with terminal oxidation. mdpi.comfrontiersin.org This process occurs in a two-step sequence:

Oxidation to Aldehyde: The primary alcohol (1-Pentatriacontanol) is first oxidized to its corresponding aldehyde, pentatriacontanal. This reaction is catalyzed by long-chain alcohol dehydrogenases. mdpi.com

Oxidation to Fatty Acid: The aldehyde is then rapidly oxidized to a carboxylic acid, pentatriacontanoic acid, by aldehyde dehydrogenases. mdpi.comnih.gov

The resulting pentatriacontanoic acid, a very long-chain fatty acid, subsequently enters the beta-oxidation cycle. This is a core catabolic process that occurs within the mitochondria and peroxisomes in eukaryotes or the cytosol in prokaryotes. wikipedia.org In this cyclical pathway, the fatty acid chain is shortened by two carbons during each cycle, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.org Given that pentatriacontanoic acid has 35 carbons, its degradation involves a modified pathway compared to even-chained fatty acids, ultimately yielding propionyl-CoA in the final cycle, which can then enter other central metabolic pathways.

Peroxisomal Alpha- and Beta-Oxidation: Very long-chain fatty acids (VLCFAs) like pentatriacontanoic acid often undergo initial chain-shortening in peroxisomes, as mitochondria are less efficient at handling fatty acids longer than C22. wikipedia.orglibretexts.orgnih.gov The process in peroxisomes differs slightly from mitochondrial beta-oxidation, particularly in the first step, which is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂). libretexts.org

Alpha-oxidation is another relevant pathway, particularly for fatty acids that have a branch at the beta-carbon, which would block beta-oxidation. nepjol.info While 1-Pentatriacontanol is a straight-chain alcohol, alpha-oxidation also plays a role in the metabolism of certain VLCFAs in peroxisomes, where a single carbon is removed from the carboxyl end. libretexts.orgnepjol.info This pathway is crucial for the metabolism of dietary branched-chain fatty acids like phytanic acid. nih.gov

Characterization of Enzymatic Systems Involved in 1-Pentatriacontanol Catabolism

The catabolism of 1-Pentatriacontanol is mediated by a series of specific enzymes capable of acting on long, hydrophobic substrates. While enzymes specific to the C35 chain are not extensively characterized, the enzymatic systems that degrade other long-chain alkanes and alcohols provide a well-established model.

The initial oxidation of the alcohol is a critical step. In bacteria such as Pseudomonas aeruginosa, a novel oxidation system, LaoAB , has been identified for the degradation of primary long-chain alcohols derived from pollutants like alkanes. nih.gov This system is composed of LaoA and LaoB, which are interdependent for efficient alcohol oxidation. nih.gov

The broader enzymatic pathway for the terminal oxidation of long-chain alkanes, which are precursors to long-chain alcohols, involves several key enzyme families:

Alkane Hydroxylases: These enzymes initiate the degradation of alkanes by introducing an oxygen atom. For very long-chain alkanes, soluble flavoprotein alkane hydroxylases like LadA (found in Geobacillus thermodenitrificans) and AlmA are crucial. LadA, in particular, can oxidize n-alkanes from C15 up to at least C36. mdpi.comfrontiersin.org

Alcohol Dehydrogenases: Once the alcohol is formed (or is available as the initial substrate), long-chain alcohol dehydrogenases catalyze its oxidation to an aldehyde. mdpi.com

Aldehyde Dehydrogenases: These enzymes convert the long-chain aldehyde into a fatty acid, which is the substrate for beta-oxidation. mdpi.comnih.gov

The table below summarizes the key enzymatic steps and the enzyme families involved in the proposed degradation pathway of 1-Pentatriacontanol.

Metabolic Step Substrate Product Enzyme Class/System Cellular Location (Eukaryotes)
Initial Oxidation1-PentatriacontanolPentatriacontanalLong-chain alcohol dehydrogenase (e.g., LaoAB system)Peroxisomes, Endoplasmic Reticulum
Aldehyde OxidationPentatriacontanalPentatriacontanoic acidFatty aldehyde dehydrogenase (FALDH)Peroxisomes, Endoplasmic Reticulum
Chain ShorteningPentatriacontanoic acidAcetyl-CoA, Propionyl-CoABeta-oxidation enzymesPeroxisomes (initial), Mitochondria

This table is based on established pathways for very long-chain fatty alcohols and acids.

Environmental Factors Influencing Biodegradation Rates and Pathways

The efficiency and rate of 1-Pentatriacontanol biodegradation in the environment are governed by a combination of physical, chemical, and biological factors. mdpi.com

Bioavailability: Due to its very long alkyl chain, 1-Pentatriacontanol has extremely low water solubility, which is a primary limiting factor for its degradation. csic.esresearchgate.net Microorganisms can only degrade compounds that are dissolved in the aqueous phase or that they can directly contact. Some microbes produce biosurfactants to emulsify and increase the surface area of hydrophobic compounds, enhancing their uptake. researchgate.net

Temperature: Microbial metabolism generally increases with temperature up to an optimal point, beyond which enzyme denaturation occurs. medigraphic.com The degradation of long-chain hydrocarbons is often more efficient in warmer environments.

Oxygen Availability: The initial steps of oxidation via monooxygenases and dehydrogenases are typically aerobic processes, requiring molecular oxygen. enviro.wiki In anaerobic conditions, degradation is significantly slower and proceeds through different biochemical pathways, if at all.

Nutrient Availability: The growth of biodegrading microorganisms depends on the availability of essential nutrients, particularly nitrogen (N) and phosphorus (P). An imbalance or lack of these nutrients can limit microbial activity even if a carbon source like 1-Pentatriacontanol is abundant. mdpi.com

pH: Microbial enzymes have optimal pH ranges for activity. Extreme pH values in soil or water can inhibit the growth of relevant microbial populations and reduce the rate of biodegradation. medigraphic.com

Environmental Factor Effect on Biodegradation Rate Reasoning
High Bioavailability IncreasesFacilitates microbial uptake and enzymatic access to the substrate. medigraphic.com
Optimal Temperature IncreasesEnhances microbial growth and enzyme kinetics. medigraphic.com
High Oxygen Level Increases (for aerobic pathways)Oxygen is a required substrate for oxygenase enzymes in the primary oxidative steps. enviro.wiki
Nutrient Richness (N, P) IncreasesSupports microbial growth and synthesis of degradative enzymes. mdpi.com
Neutral pH Generally OptimalMost degrading microorganisms thrive in neutral to slightly alkaline/acidic conditions. medigraphic.com
Low Water Solubility DecreasesReduces the availability of the compound to microbial cells. csic.esresearchgate.net

Interspecies Transfer and Biotransformation of 1-Pentatriacontanol in Ecological Networks

1-Pentatriacontanol is a naturally occurring compound, frequently identified as a component of epicuticular waxes on plant leaves. researchgate.netresearchgate.net This placement at the primary producer level makes it a point of entry into terrestrial food webs.

Transfer from Plants to Herbivores: The primary route of interspecies transfer is through herbivory. When animals consume plant matter, they ingest the epicuticular waxes. Inside the digestive system of the herbivore, 1-Pentatriacontanol can be metabolized. The extent of its absorption and biotransformation depends on the digestive physiology of the animal. It may be broken down by the gut microbiome or absorbed and metabolized by the animal's own enzymatic systems, likely following pathways similar to those described for other dietary fatty alcohols and lipids.

Trophic Transfer: Any 1-Pentatriacontanol or its metabolic byproducts that are stored in the tissues of herbivores can then be transferred up the food chain to carnivores and omnivores. At each trophic level, the compound can be further metabolized, stored, or excreted. The high lipophilicity of this long-chain alcohol suggests a potential for bioaccumulation in the fatty tissues of organisms, although its efficient catabolism via beta-oxidation may mitigate this.

Role of Decomposers: Upon the death of plants and animals, organic matter containing 1-Pentatriacontanol is broken down by decomposers, primarily bacteria and fungi in the soil and sediment. These microorganisms play the final and most significant role in mineralizing the compound, returning its carbon to the biogeochemical cycle. frontiersin.org The biodegradation pathways utilized by these decomposers are the microbial mechanisms detailed in section 3.3.1. This decomposition process prevents the indefinite sequestration of carbon in these recalcitrant lipid molecules.

Advanced Synthetic Methodologies and Derivatization Chemistry of 1 Pentatriacontanol

Total Synthesis Strategies for 1-Pentatriacontanol

The chemical synthesis of 1-pentatriacontanol, due to its long aliphatic chain, is a non-trivial endeavor. The primary challenge lies in the controlled and efficient assembly of the 35-carbon backbone. Various synthetic strategies have been developed to construct such long-chain molecules, which can be broadly categorized into iterative processes, functional group reductions, and cross-coupling reactions.

Iterative Chain Elongation Approaches (e.g., Wittig Reactions, Alkylation)

Iterative chain elongation is a powerful strategy for building long carbon chains in a controlled manner. This involves the sequential addition of smaller carbon fragments to a growing chain.

Wittig Reaction: The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds from a carbonyl compound and a phosphonium (B103445) ylide. unigoa.ac.inmasterorganicchemistry.com For the synthesis of a precursor to 1-pentatriacontanol, a long-chain aldehyde or ketone can be reacted with an appropriate ylide, followed by hydrogenation of the resulting alkene.

A plausible retrosynthetic analysis for 1-pentatriacontanol using the Wittig reaction would involve disconnecting the C35 chain into two smaller fragments. For instance, an 18-carbon aldehyde could be coupled with a 17-carbon phosphonium ylide. The synthesis of the ylide itself begins with the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base to generate the ylide. masterorganicchemistry.comyoutube.com The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org Subsequent hydrogenation of the double bond would yield the saturated 35-carbon chain, which can then be converted to the final alcohol.

Alkylation: Alkylation strategies involve the formation of a carbon-carbon single bond by the reaction of a nucleophilic carbanion with an electrophilic alkyl halide. nih.gov This can be achieved through the use of organometallic reagents, such as Grignard reagents or organolithium compounds, or by activating a C-H bond adjacent to an electron-withdrawing group. For a molecule like 1-pentatriacontanol, an iterative alkylation approach could be employed, where a long-chain alkyl halide is repeatedly coupled with a shorter chain organometallic reagent.

A hypothetical iterative approach could involve the following sequence:

Activation of a terminal alkyne.

Alkylation with a long-chain alkyl halide.

Reduction of the internal alkyne to an alkane.

Conversion of the terminal alkyne to a halide for the next iteration.

This stepwise elongation allows for the precise construction of the desired carbon chain length.

Iterative Chain Elongation Method Key Reagents Bond Formed Key Features
Wittig ReactionAldehyde/Ketone, Phosphonium YlideC=C (then hydrogenated to C-C)Versatile for various chain lengths; stereocontrol possible. unigoa.ac.inorganic-chemistry.org
AlkylationOrganometallic Reagent, Alkyl HalideC-CDirect formation of C-C single bonds; requires careful control of reactivity. nih.govbwise.kr

Reductive Methodologies from Very Long-Chain Carboxylic Acids or Esters (e.g., LiAlH₄, NaBH₄)

A more direct approach to 1-pentatriacontanol involves the reduction of the corresponding very long-chain carboxylic acid, pentatriacontanoic acid (also known as ceroplastic acid), or its ester derivatives. wikipedia.org This method is contingent on the availability of the C35 carboxylic acid, which can be sourced from natural products or synthesized.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. Powerful reducing agents are required for this conversion.

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of reducing carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. The high reactivity of LiAlH₄ necessitates careful handling.

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄ and unable to reduce carboxylic acids directly, NaBH₄ can be used to reduce esters to alcohols. Therefore, pentatriacontanoic acid would first need to be converted to its corresponding ester (e.g., methyl pentatriacontanoate) before reduction with NaBH₄. This two-step process can sometimes offer better selectivity and milder reaction conditions.

Reducing Agent Substrate Key Advantages Considerations
Lithium Aluminum Hydride (LiAlH₄)Carboxylic Acid or EsterHigh reactivity, direct conversion of acid.Requires anhydrous conditions, highly reactive.
Sodium Borohydride (NaBH₄)EsterMilder, more selective.Requires prior conversion of the carboxylic acid to an ester.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Negishi)

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and selective coupling of two different carbon fragments. mdpi.comrsc.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. bwise.kr For the synthesis of a 1-pentatriacontanol precursor, a long-chain terminal alkyne could be coupled with a long-chain vinyl halide. Subsequent reduction of the resulting enyne would provide the saturated carbon skeleton.

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and efficiency in forming C(sp³)-C(sp³) bonds, which is directly applicable to the construction of the aliphatic chain of 1-pentatriacontanol. A long-chain alkylzinc reagent could be coupled with a long-chain alkyl halide to assemble the C35 backbone in a convergent manner.

A plausible convergent synthesis using Negishi coupling could involve the coupling of a C17 or C18 alkylzinc halide with a C18 or C17 alkyl halide, respectively. The resulting C35 alkane could then be terminally functionalized and converted to the alcohol.

Cross-Coupling Reaction Coupling Partners Catalyst Key Features
Sonogashira CouplingTerminal Alkyne, Vinyl/Aryl HalidePalladium/CopperForms a C(sp)-C(sp²) bond, requires subsequent reduction for an alkane. bwise.kr
Negishi CouplingOrganozinc Reagent, Organic HalidePalladium/NickelHigh functional group tolerance, effective for C(sp³)-C(sp³) bond formation.

Chemo-Enzymatic and Biocatalytic Syntheses of 1-Pentatriacontanol

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemical synthesis. numberanalytics.com The use of whole-cell systems or isolated enzymes can offer high selectivity under mild reaction conditions. rsc.org

Whole-Cell Biotransformation Systems for Sustainable Production

Whole-cell biotransformation utilizes intact microbial cells as catalysts to perform specific chemical reactions. mdpi.com These systems have the advantage of containing all the necessary enzymes and cofactors for a particular metabolic pathway. For the production of very long-chain alcohols like 1-pentatriacontanol, engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae could be employed. asm.orgresearchgate.net

The general strategy involves engineering the host organism's fatty acid synthesis pathway to produce very long-chain fatty acids (VLCFAs). This can be achieved by introducing genes for specific elongases and reductases. The synthesized VLCFA, in this case, pentatriacontanoic acid, would then be reduced to 1-pentatriacontanol by an endogenous or heterologously expressed carboxylic acid reductase. While the production of such a long-chain alcohol presents challenges due to the hydrophobicity of the substrate and product, strategies like enzyme fusion and optimization of expression systems are being explored to improve efficiency. nih.govresearchgate.net

Biocatalytic System Description Potential Advantages Challenges
Whole-Cell BiotransformationUse of engineered microorganisms to produce 1-pentatriacontanol from simple carbon sources.Sustainable, uses renewable feedstocks, can be cost-effective at scale.Low yields for very long chains, product toxicity to cells, complex metabolic engineering. asm.orgresearchgate.net

Isolated Enzyme Applications for Stereoselective Synthesis (if applicable)

While 1-pentatriacontanol itself is an achiral molecule, the use of isolated enzymes offers the potential for the stereoselective synthesis of chiral long-chain alcohols. rsc.orgmdpi.com This would be relevant for the synthesis of isotopically labeled or stereospecifically substituted analogs of 1-pentatriacontanol for research purposes.

Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral secondary alcohols. nih.govnih.gov For instance, a long-chain ketone could be stereoselectively reduced to a chiral alcohol with high enantiomeric excess. Lipases are another class of enzymes that can be used for the kinetic resolution of racemic alcohols through enantioselective acylation.

Although not directly applicable to the synthesis of the achiral 1-pentatriacontanol, the principles of stereoselective biocatalysis are crucial for the broader field of long-chain alcohol synthesis and modification. nih.govwpmucdn.com

Green Chemistry Principles Applied to 1-Pentatriacontanol Synthesis

The synthesis of long-chain alcohols like 1-pentatriacontanol is increasingly being scrutinized through the lens of green chemistry, which emphasizes the reduction or elimination of hazardous substances, maximization of atom efficiency, and minimization of waste. jocpr.comwikipedia.org This approach seeks to develop more sustainable and environmentally benign production methods. jocpr.com

Solvent-Free or Aqueous-Phase Reaction Conditions

A primary goal of green chemistry is to move away from traditional organic solvents, which are often volatile, toxic, and difficult to dispose of. For the synthesis of long-chain alcohols and their derivatives, this has led to the exploration of solvent-free and aqueous-phase reaction conditions.

Solvent-free, or neat, reactions offer significant advantages by increasing reactant concentration, which can lead to shorter reaction times and improved efficiency. mdpi.com For instance, innovative methods for synthesizing certain surfactants involve nucleophilic substitution reactions performed without any solvent, which represents the most efficient condition in terms of reactant concentration. mdpi.com

Aqueous-phase synthesis is another key strategy. While organic compounds like long-chain alcohols are typically insoluble in water, the use of micelle-forming surfactants can facilitate reactions in aqueous media. scispace.com Water is an ideal solvent from an environmental perspective as it is non-toxic, inexpensive, and non-flammable. scispace.com Biological processes, such as anaerobic fermentation, represent a significant advancement in aqueous-phase synthesis. Open-culture fermentation systems can convert organic waste streams, such as food waste, into valuable products including long-chain alcohols. researchgate.netdntb.gov.uarsc.org These bioprocesses operate in an aqueous environment and utilize microorganisms to perform complex chemical transformations, offering a sustainable alternative to conventional chemical synthesis. researchgate.net

Table 1: Comparison of Reaction Environments

Feature Solvent-Free Conditions Aqueous-Phase Conditions Traditional Organic Solvents
Environmental Impact Low; eliminates solvent waste Very Low; water is a benign solvent scispace.com High; often toxic, volatile, and requires disposal
Reaction Efficiency High; increased reactant concentration mdpi.com Variable; may require catalysts or surfactants scispace.com Generally high and well-understood
Safety High; reduced flammability and toxicity risks High; water is non-flammable scispace.com Lower; flammability and toxicity are common concerns

| Applicability | Dependent on physical state of reactants | Growing; enabled by biocatalysis and surfactants scispace.comresearchgate.net | Broad; widely used in organic synthesis |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgnumberanalytics.com A reaction with 100% atom economy incorporates all reactant atoms into the product, generating no waste byproducts. libretexts.org

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

In the synthesis of 1-pentatriacontanol, choosing reaction pathways with high atom economy is crucial for sustainability. Addition reactions, for example, are inherently atom-economical as they combine reactants without the loss of any atoms. langholmandcanonbieschools.dumgal.sch.uk

Waste minimization extends beyond atom economy to encompass the entire production process. researchgate.net Strategies include:

Recycling: Unreacted starting materials and waste streams can sometimes be re-integrated into the production process. researchgate.netepa.gov

Catalysis: The use of catalysts can enable more efficient reactions with fewer byproducts and can often be recovered and reused. langholmandcanonbieschools.dumgal.sch.uk

Process Optimization: In an industrial context, improving process control can significantly reduce waste. For example, replacing older control systems with modern electronic ones can cut down on the formation of tar-like waste products in monomer production involving long-chain alcohols, while also improving product yield and quality. epa.gov

Use of Renewable Feedstocks: Utilizing biomass or organic waste as starting materials, for instance in fermentation processes to produce long-chain alcohols, is a key strategy for sustainable production. researchgate.netrsc.org

Derivatization Chemistry of 1-Pentatriacontanol for Functional Material Development

The long hydrocarbon chain and terminal hydroxyl group of 1-pentatriacontanol make it a valuable building block for creating a variety of functional materials through derivatization.

Esterification Reactions for Waxes and Bio-based Polymers

Esterification is a fundamental reaction where a carboxylic acid reacts with an alcohol to form an ester and water. libretexts.org When long-chain alcohols like 1-pentatriacontanol are reacted with long-chain fatty acids, the resulting products are wax esters. libretexts.org These esters are important biological molecules, providing protective, waterproof coatings for plants and animals. libretexts.org

The synthesis of wax-like esters can be achieved by reacting an alcohol with a carboxylic acid (or its more reactive derivative, an acid chloride) in the molten state or a suitable solvent. google.comnih.gov The reaction is typically conducted at elevated temperatures (140-220 °C) and may be accelerated by catalysts. google.com The water produced during the reaction is removed to drive the equilibrium towards the ester product. google.com These synthetic waxes are used commercially as lubricants and protective coatings. libretexts.orggoogle.com

Table 2: Example Esterification Reaction Components

Reactant 1 (Alcohol) Reactant 2 (Carboxylic Acid) Product
1-Pentatriacontanol Palmitic Acid Pentatriacontyl palmitate
1-Butanol Acetic Acid Butyl acetate (B1210297) libretexts.org

Ether Synthesis for Hydrophobic Architectures and Surfactants

The hydroxyl group of 1-pentatriacontanol can be converted into an ether linkage, a key reaction for producing surfactants and other functional materials. Ethers are generally unreactive, making them stable as solvents and in various formulations. scispace.com

Common methods for ether synthesis include:

Williamson Ether Synthesis: This classic method involves deprotonating the alcohol to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. nucleos.com

Dehydration: The bimolecular dehydration of primary alcohols can produce symmetrical ethers, though this method is most efficient for simpler alcohols. scispace.com

Reaction with Ethylene (B1197577) Oxide: Long-chain alcohols are frequently reacted with ethylene oxide in the presence of a catalyst to produce alcohol ethoxylates. researchgate.net These nonionic surfactants are widely used. The terminal hydroxyl group of the ethoxylate can be further functionalized, for example, by carboxymethylation to create ether carboxylic acids, which are a class of mild anionic surfactants. researchgate.netneutronco.com

These ether derivatives of long-chain alcohols are valued for their surface activity and are used in detergents, cosmetics, and other personal care products. researchgate.netneutronco.com

Functionalization via Selective Oxidation and Halogenation Reactions

The primary alcohol group of 1-pentatriacontanol can be selectively modified through oxidation and halogenation to create useful intermediates for further synthesis.

Selective Oxidation: The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the reagents and reaction conditions. handwiki.org

To Aldehydes: Reagents such as pyridinium (B92312) chlorochromate (PCC) or Collins reagent (CrO₃(pyridine)₂ in dichloromethane) are used for the selective oxidation of primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. handwiki.org

To Carboxylic Acids: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an alkaline aqueous solution will oxidize primary alcohols directly to carboxylic acids. handwiki.org A two-step procedure, where the alcohol is first oxidized to an aldehyde which is then isolated and further oxidized, is often employed to avoid harsh conditions. handwiki.org Green oxidation methods using catalysts like titanium silicalite-1 (TS-1) with hydrogen peroxide (H₂O₂) as the oxidant are also highly effective for the selective oxidation of alcohols. acsmaterial.com

Halogenation Reactions: Halogenation involves replacing the hydroxyl group with a halogen atom (F, Cl, Br, I). mt.comallen.in These halogenated alkanes are valuable synthetic intermediates, particularly for forming carbon-carbon bonds in coupling reactions. sigmaaldrich.com The hydroxyl group is a poor leaving group, so it is typically converted into a more reactive intermediate. Reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) are commonly used to convert alcohols into the corresponding alkyl halides. sigmaaldrich.com The development of novel halogenating agents continues to provide milder and more selective methods for these transformations. tcichemicals.com

Formation of Supramolecular Assemblies and Self-Assembled Monolayers (SAMs) Utilizing 1-Pentatriacontanol Derivatives

The unique molecular architecture of 1-pentatriacontanol, characterized by an exceptionally long 35-carbon alkyl chain and a terminal hydroxyl group, makes it and its derivatives prime candidates for the construction of highly ordered supramolecular structures. These structures, including self-assembled monolayers (SAMs), are formed through spontaneous molecular organization driven by non-covalent interactions. The interplay between the hydrophobic chain and the functional headgroup dictates the formation, structure, and properties of these assemblies.

Supramolecular assemblies are complex chemical systems held together by intermolecular forces rather than covalent bonds. oaepublish.com Self-assembled monolayers (SAMs) represent a specific class of these assemblies, comprising single layers of organic molecules that spontaneously form on the surface of a substrate. wikipedia.orguni-tuebingen.de The formation of stable and well-ordered SAMs is largely dependent on three key factors: a strong, specific interaction between the molecule's headgroup and the substrate; van der Waals interactions between the long alkyl chains; and interactions between the terminal functional groups. sigmaaldrich.com

The primary driving force for the assembly of long-chain alcohols like 1-pentatriacontanol on a substrate is the combination of the affinity of the hydroxyl headgroup for the surface and the strong van der Waals forces between the lengthy hydrocarbon chains. nih.govresearchgate.net The 35-carbon chain of 1-pentatriacontanol provides substantial intermolecular van der Waals interactions, which promotes a high degree of crystallinity and thermal stability in the resulting monolayer. These forces encourage the molecules to pack tightly, leading to a well-ordered, dense film. sigmaaldrich.com

Derivatization of the terminal hydroxyl group of 1-pentatriacontanol is a key strategy to modulate the properties of the supramolecular assemblies. By converting the alcohol into other functional groups, such as esters or ethers, it is possible to tune the headgroup-substrate interaction, alter the packing density, and introduce new functionalities to the surface. For instance, converting the hydroxyl group to a thiol allows for the formation of highly stable SAMs on gold surfaces due to the strong gold-sulfur bond. sigmaaldrich.com Similarly, transformation into a silane (B1218182) enables robust covalent attachment to silica (B1680970) or other hydroxylated surfaces. wikipedia.org

One of the principal methods for creating monolayers from amphiphilic molecules like 1-pentatriacontanol is the Langmuir-Blodgett (LB) technique. wikipedia.orgarxiv.org This process involves spreading the molecules onto a liquid subphase (typically water), compressing them into an organized monolayer at the air-liquid interface, and then transferring this film onto a solid substrate. arxiv.org The resulting Langmuir-Blodgett films can consist of one or more monolayers, with a highly controlled thickness and molecular arrangement. wikipedia.org The very long chain of 1-pentatriacontanol would be expected to form a highly condensed and stable Langmuir film.

Research into the self-assembly of long-chain alcohols on surfaces like graphite (B72142) has provided significant insights into their organizational behavior. nih.govresearchgate.net Scanning tunneling microscopy (STM) studies reveal that these molecules typically form lamellar structures on the surface. Within these lamellae, the alkyl chains lie parallel to the substrate and are oriented along a specific crystallographic direction of the surface. The hydroxyl headgroups form hydrogen-bonded networks, which further stabilize the assembly. nih.gov While specific research on 1-pentatriacontanol is limited, the principles observed for other long-chain alcohols, such as 1-docosanol, are directly applicable. The increased chain length in 1-pentatriacontanol would enhance the van der Waals forces, likely leading to more defined and stable lamellar structures.

The characteristics of these assemblies are investigated using a variety of surface science techniques. These methods provide detailed information on the structure, packing, and orientation of the molecules within the monolayer.

Table 1: Characterization Techniques for 1-Pentatriacontanol Assemblies

TechniqueInformation Provided
Scanning Tunneling Microscopy (STM) Provides real-space images of the molecular arrangement on conductive substrates, revealing packing structures and domain formation. nih.govresearchgate.net
Atomic Force Microscopy (AFM) Used to image the topography of the monolayer on various substrates and can also measure surface forces. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of the molecules on the surface, confirming the presence of the monolayer and its chemical integrity.
Contact Angle Goniometry Measures the surface wettability, which indicates the nature of the terminal groups of the SAM and the overall quality of the monolayer.
Fourier-Transform Infrared Spectroscopy (FTIR) Provides information about the chemical bonds and functional groups present, as well as insights into the conformational order of the alkyl chains. researchgate.net

The derivatization of 1-pentatriacontanol allows for the creation of a wide array of supramolecular assemblies with tailored properties. The choice of the headgroup and the method of deposition are critical in determining the final structure and function of the monolayer.

Table 2: Potential 1-Pentatriacontanol Derivatives and Their Assemblies

Derivative ClassHeadgroup ExampleTarget SubstrateKey InteractionResulting Assembly Property
Alkanethiols-SHGold, Silver, CopperStrong, semi-covalent metal-sulfur bond sigmaaldrich.comHighly stable, well-ordered SAM.
Silanes-SiCl₃, -Si(OCH₃)₃Silicon Dioxide, GlassCovalent Si-O-Substrate bond wikipedia.orgRobust, covalently attached monolayer.
Carboxylic Acids-COOHMetal Oxides (e.g., Al₂O₃, TiO₂)Acid-base interaction, hydrogen bondingForms stable monolayers on oxide surfaces. nih.gov
Phosphonic Acids-PO(OH)₂Metal Oxides, Indium Tin Oxide (ITO)Strong binding to metal oxidesThermally and chemically stable SAMs.

Analytical Characterization and Detection Strategies for 1 Pentatriacontanol

Extraction and Sample Preparation Protocols for Complex Matrices

The initial and critical step in the analysis of 1-pentatriacontanol from complex materials, such as plant tissues or environmental samples, is its effective extraction and isolation from interfering compounds. nih.gov The choice of method depends on the nature of the sample matrix and the state of 1-pentatriacontanol (free or esterified).

Solvent Extraction Techniques (e.g., Soxhlet, Accelerated Solvent Extraction, Supercritical Fluid Extraction)

Traditional and modern solvent extraction techniques are widely employed for the isolation of lipophilic compounds like 1-pentatriacontanol.

Soxhlet Extraction: This classical and well-established method provides high extraction efficiency through a continuous process of solvent reflux and siphoning. hawachfilterpaper.comscribd.com The solid, ground sample is placed in a thimble, and a suitable solvent is heated, vaporized, condensed, and allowed to drip over the sample, ensuring thorough extraction. hawachfilterpaper.comhielscher.com While effective, Soxhlet extraction can be time-consuming and requires large volumes of solvent. scribd.com For instance, the extraction of fatty alcohols from plant material can take several hours to ensure complete recovery. wwu.edu

Accelerated Solvent Extraction (ASE): ASE is a more modern and automated technique that utilizes elevated temperatures and pressures to expedite the extraction process. thermofisher.com This method significantly reduces extraction time (often to less than 30 minutes per sample) and solvent consumption compared to traditional methods. thermofisher.com ASE has been successfully used for the extraction of long-chain alcohols from plant materials. scholaris.cafao.org One study demonstrated that a one-step ASE method provided equivalent estimates of alkane concentrations compared to saponification/esterification methods, with significantly higher recovery of surrogates. researchgate.net

Supercritical Fluid Extraction (SFE): SFE, most commonly employing supercritical carbon dioxide (scCO₂), is regarded as a "green" and gentle extraction technique. boku.ac.at Supercritical fluids possess gas-like diffusion and viscosity but liquid-like density and solvating power, allowing for the efficient extraction of thermally sensitive lipophilic compounds. boku.ac.at Due to its low critical temperature (31°C) and pressure (74 bar), scCO₂ is ideal for extracting compounds like 1-pentatriacontanol from natural materials without thermal degradation. boku.ac.at The polarity of scCO₂ can be modified by adding a co-solvent, such as ethanol, to enhance the extraction of more polar compounds. nih.govgoogle.com SFE has been successfully applied to extract waxes, which contain long-chain alcohols, from various plant sources like date palm leaves. whiterose.ac.uk

Extraction TechniquePrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solvent reflux and siphoning through a solid sample. hawachfilterpaper.comscribd.comHigh extraction efficiency, well-established. hawachfilterpaper.comTime-consuming, large solvent volume required. scribd.com
Accelerated Solvent Extraction (ASE) Use of elevated temperatures and pressures to speed up extraction. thermofisher.comFast, automated, reduced solvent consumption. thermofisher.comRequires specialized equipment.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent. boku.ac.at"Green" technique, gentle on thermally sensitive compounds. boku.ac.atHigh initial equipment cost.

Solid-Phase Extraction and Microextraction Approaches for Trace Analysis

For the analysis of trace amounts of 1-pentatriacontanol, pre-concentration and purification steps are often necessary following initial extraction.

Solid-Phase Extraction (SPE): SPE is a valuable technique for sample clean-up and fractionation. researchgate.net After initial extraction, the extract can be passed through an SPE cartridge containing a solid adsorbent (e.g., silica (B1680970) gel, aminopropyl). researchgate.net By choosing appropriate solvents for elution, different classes of compounds can be separated. For example, after removing hydrocarbons, a fraction containing alcohols and sterols can be eluted. researchgate.net Sterols can then be further removed using aminopropyl solid-phase extraction columns to isolate the alcohol fraction. researchgate.net This method is crucial for removing interfering compounds prior to chromatographic analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a coated fiber to adsorb analytes from a sample, either directly or from the headspace. iastate.edutandfonline.com The adsorbed compounds are then thermally desorbed in the injector of a gas chromatograph. tandfonline.com Recent developments have shown the utility of novel SPME coatings, such as polyaniline-ionic liquid based coatings, for the effective microextraction of trace fatty alcohols. rsc.orgrsc.org These methods offer high sensitivity, with detection limits in the low ng/mL range. rsc.org

Derivatization Methods for Enhanced Chromatographic Separation and Detection (e.g., Silylation, Acylation)

Due to their high boiling points and polar hydroxyl groups, long-chain alcohols like 1-pentatriacontanol are often not ideal for direct gas chromatographic analysis. nih.govphenomenex.blog Derivatization is a chemical modification process used to convert these analytes into less polar, more volatile, and more thermally stable forms, thereby improving their chromatographic behavior and detection. nih.govphenomenex.blogjfda-online.com

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols. phenomenex.blog The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether. phenomenex.blogsigmaaldrich.com Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comgerli.commpob.gov.myresearchgate.net The reaction is typically carried out by heating the sample with the reagent, and the resulting TMS-ether is then directly injected into the GC. gerli.commpob.gov.my This process significantly improves the volatility and thermal stability of the long-chain alcohol. nih.gov

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an anhydride (B1165640) (e.g., heptafluorobutyric anhydride - HFBA, pentafluoropropionic anhydride - PFPA, trifluoroacetic anhydride - TFAA), to form an ester. nih.govresearchgate.net This method also increases volatility and can enhance detection, particularly with electron capture detectors if fluorinated reagents are used. nih.gov

Derivatization MethodReagent Example(s)Resulting DerivativePurpose
Silylation BSTFA + TMCS gerli.commpob.gov.myresearchgate.netTrimethylsilyl (TMS) ether sigmaaldrich.comIncreases volatility, improves thermal stability, enhances chromatographic separation. nih.govphenomenex.blog
Acylation HFBA, PFPA, TFAA nih.govEster nih.govIncreases volatility, can enhance detector response. jfda-online.comnih.gov

Chromatographic Separation Techniques

Following extraction and derivatization, chromatographic techniques are employed to separate 1-pentatriacontanol from other components in the mixture and for its subsequent quantification and identification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Quantification

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of fatty alcohols. mpob.gov.myresearchgate.netives-openscience.eu After separation on a capillary column, the eluting compounds are burned in a hydrogen-air flame. perkinelmer.com The resulting ions create a current that is proportional to the amount of carbon atoms entering the detector, allowing for accurate quantification.

For the analysis of long-chain alcohols, a high-temperature capillary column is necessary. researchgate.net A typical method involves injecting the derivatized sample into a GC-FID system with an appropriate temperature program to ensure the elution of these high-boiling-point compounds. researchgate.netscirp.org For instance, a method for analyzing palm-based fatty alcohols used a temperature program that ramped up to 320°C. researchgate.net The precision of GC-FID is generally high, with low coefficients of variation reported for repeated analyses. mpob.gov.myresearchgate.net Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and a calibration curve generated from standards of known concentrations. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for the identification and structural confirmation of 1-pentatriacontanol. nih.govrsc.org As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. core.ac.uk

The identification of 1-pentatriacontanol is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. scirp.org In the absence of a standard, the fragmentation pattern can provide strong evidence for its structure. For TMS-derivatized long-chain alcohols, characteristic fragment ions are observed that aid in identification. rsc.orgnih.gov For example, a key fragment often corresponds to the loss of a methyl group (M-15) from the TMS ether. rsc.org GC-MS is also invaluable for identifying other long-chain alcohols and related compounds that may be present in the sample. cleaninginstitute.orgpnas.org High-temperature GC/MS methods have been developed specifically for the direct analysis of wax esters, which are composed of long-chain fatty acids and long-chain alcohols. nih.gov

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., Evaporative Light Scattering Detector - ELSD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile or thermally labile compounds like 1-pentatriacontanol. When coupled with an Evaporative Light Scattering Detector (ELSD), HPLC becomes a particularly effective tool for detecting compounds that lack a UV chromophore. go-jsb.co.uk

The principle of ELSD involves three stages: nebulization of the column effluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. This detection method is nearly universal for any analyte that is less volatile than the mobile phase. chromatographyonline.com For long-chain alcohols, HPLC-ELSD offers a significant advantage as it does not require derivatization, which is often a prerequisite for gas chromatography. mdpi.com

Optimizing ELSD parameters, such as nebulizer gas pressure and evaporation temperature, is crucial for achieving high sensitivity. mdpi.com Lowering the evaporation temperature can be particularly beneficial for semi-volatile compounds. go-jsb.co.ukchromatographyonline.com The response of the ELSD is related to the mass of the analyte, but it is not always linear and can be influenced by the analyte's physical properties and the mobile phase composition. mdpi.com Therefore, for accurate quantification, calibration with an appropriate standard is necessary.

A typical HPLC-ELSD method for long-chain alcohols might employ a C18 reversed-phase column with a gradient elution using a mixture of solvents like acetonitrile (B52724) and water. gerli.com The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. nih.gov

Table 1: HPLC-ELSD Parameters for Long-Chain Alcohol Analysis

ParameterTypical SettingRationale
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Provides good separation of non-polar compounds like long-chain alcohols.
Mobile Phase Gradient of Acetonitrile/Water or Isopropanol/Hexane (B92381)/WaterAllows for the elution of a wide range of compounds with varying polarities. gerli.comnih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC. nih.gov
Injection Volume 10-50 µLDependent on sample concentration and method sensitivity. nih.gov
ELSD Nebulizer Temperature 30-50 °CLower temperatures can improve the signal-to-noise ratio for semi-volatile analytes. mdpi.com
ELSD Evaporator Temperature 40-70 °CMust be sufficient to evaporate the mobile phase without volatilizing the analyte.
ELSD Gas Flow Rate (Nitrogen) 1.0-2.0 L/minAffects droplet size during nebulization and influences sensitivity. nih.gov

Two-Dimensional Gas Chromatography (GCxGC) for High-Resolution Separation of Complex Mixtures

For highly complex samples containing a multitude of structurally similar compounds, one-dimensional gas chromatography (1D-GC) may not provide sufficient resolution. azom.com In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. longdom.org This technique utilizes two columns with different stationary phases, providing an orthogonal separation mechanism. longdom.org

In a GCxGC system, the entire effluent from the first-dimension column is sequentially transferred to the second-dimension column via a modulator. gcms.cz The first dimension typically separates compounds based on their volatility, while the second dimension provides a separation based on polarity. longdom.org This results in a structured two-dimensional chromatogram, where chemically similar compounds appear in specific regions of the plot, aiding in their identification. azom.comgcms.cz

The increased peak capacity of GCxGC is particularly beneficial for the analysis of complex lipid mixtures, which can contain a wide array of fatty alcohols, fatty acids, and other lipid classes. aocs.orgnih.gov When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC provides both high-resolution separation and sensitive detection, allowing for the identification of trace components in a sample. nih.gov Derivatization, such as silylation, is often employed to increase the volatility and thermal stability of long-chain alcohols for GC analysis. nih.gov

Table 2: Typical GCxGC-TOF-MS Setup for Lipid Analysis

ComponentSpecificationPurpose
First-Dimension Column Non-polar (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Separation based on boiling point/volatility. aocs.org
Second-Dimension Column Polar (e.g., 1-2 m x 0.10 mm ID, 0.10 µm film)Orthogonal separation based on polarity. aocs.org
Modulator Cryogenic or Flow-basedTraps, focuses, and re-injects effluent from the 1D to the 2D column. aocs.org
Carrier Gas Helium or HydrogenMobile phase for the separation.
Oven Temperature Program Ramped from a low to a high temperatureElutes compounds with a wide range of volatilities.
Detector Time-of-Flight Mass Spectrometer (TOF-MS)Provides fast acquisition rates necessary for the narrow peaks from the 2D column and allows for mass spectral identification. nih.gov

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. core.ac.uk For 1-pentatriacontanol, ¹H and ¹³C NMR spectra provide crucial information about the different types of protons and carbons present in the molecule.

The ¹H NMR spectrum of 1-pentatriacontanol is expected to show characteristic signals for the terminal methyl group (a triplet), the long chain of methylene (B1212753) groups (a large, broad signal), and the methylene group adjacent to the hydroxyl group (a triplet). The proton of the hydroxyl group itself will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will show distinct signals for the terminal methyl carbon, the numerous methylene carbons in the chain (which may overlap), the carbon bearing the hydroxyl group (downfield shifted), and the carbon adjacent to it.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Pentatriacontanol (in CDCl₃)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₃- (C-35)~0.88 (triplet)~14.1
-(CH₂)₃₂- (C-3 to C-34)~1.25 (broad singlet)~22.7 - 31.9
-CH₂-CH₂OH (C-2)~1.57 (multiplet)~32.8
-CH₂-OH (C-1)~3.64 (triplet)~63.1
-OHVariable (singlet)-

Note: These are predicted values and may vary slightly based on experimental conditions. sigmaaldrich.comcarlroth.comchemistrysteps.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. vscht.cz

The IR spectrum of 1-pentatriacontanol is characterized by several key absorption bands. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. core.ac.uklibretexts.org Strong absorptions in the 2850-2960 cm⁻¹ range are due to the C-H stretching vibrations of the long alkyl chain. libretexts.org The C-O stretching vibration typically appears as a strong band in the 1050-1150 cm⁻¹ region. masterorganicchemistry.com

Raman spectroscopy also provides a vibrational fingerprint of the molecule. For long-chain alcohols, the C-H stretching region around 2900 cm⁻¹ is prominent. ucv.ve The skeletal C-C stretching vibrations in the fingerprint region (800-1200 cm⁻¹) can provide information about the conformation of the alkyl chain. researchgate.net While the O-H stretch is typically weak in Raman spectra, other bands can be used for identification. spectroscopyonline.comspectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for 1-Pentatriacontanol

Functional GroupWavenumber (cm⁻¹)IntensityVibration
O-H (alcohol)3200-3600Strong, BroadStretching
C-H (alkane)2850-2960StrongStretching
C-O (alcohol)1050-1150StrongStretching

Mass Spectrometry (MS) Techniques (e.g., Electron Ionization - EI, Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight - MALDI-TOF) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis. nih.gov

Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte. libretexts.orgumd.eduwikipedia.org This method often leads to extensive fragmentation, which can be useful for structural elucidation by creating a characteristic fragmentation pattern. libretexts.org For 1-pentatriacontanol, the molecular ion peak (M⁺) may be weak or absent, but the fragmentation pattern, including the loss of water (M-18) and successive losses of alkyl fragments, can be diagnostic. uvic.ca

Electrospray Ionization (ESI) is a "soft" ionization technique that is well-suited for polar and large molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. researchgate.net For very long-chain fatty alcohols, ESI can provide a clear molecular ion signal with minimal fragmentation, making it ideal for confirming the molecular weight. nih.govacs.org

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) is another soft ionization technique that is particularly useful for high molecular weight compounds. nih.gov The analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle ionization of the analyte. This technique is capable of providing accurate molecular weight information for long-chain alcohols.

Table 5: Comparison of Mass Spectrometry Techniques for 1-Pentatriacontanol Analysis

TechniqueIonization PrincipleTypical Ions ObservedFragmentationKey Advantages
EI-MS High-energy electron beamM⁺ (often weak), fragment ionsExtensiveProvides structural information through fragmentation patterns. libretexts.org
ESI-MS High voltage applied to a liquid[M+H]⁺, [M+Na]⁺MinimalSoft ionization, suitable for confirming molecular weight. nih.gov
MALDI-TOF-MS Laser desorption from a matrix[M+H]⁺, [M+Na]⁺MinimalSoft ionization, high mass accuracy, suitable for large molecules. nih.gov

Quantitative Analytical Methodologies

Accurate quantification of 1-pentatriacontanol in various matrices requires robust and validated analytical methods. Both HPLC-ELSD and GC-FID (Flame Ionization Detector) or GC-MS are commonly used for this purpose.

For HPLC-ELSD , quantification is typically achieved by constructing a calibration curve using external standards of known concentrations. mdpi.com Due to the non-linear response of the ELSD, a logarithmic transformation of both concentration and peak area is often employed to generate a linear calibration curve. mdpi.com The use of an internal standard can help to correct for variations in injection volume and detector response. mdpi.com

In GC-based methods , an internal standard is also crucial for accurate quantification. The internal standard should be a compound that is chemically similar to 1-pentatriacontanol but does not co-elute with it or any other components in the sample. A known amount of the internal standard is added to both the calibration standards and the samples. The ratio of the peak area of 1-pentatriacontanol to the peak area of the internal standard is then plotted against the concentration of 1-pentatriacontanol to create the calibration curve. This method compensates for potential losses during sample preparation and derivatization.

Method validation is a critical aspect of quantitative analysis, involving the assessment of parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intraday and interday). mdpi.com

Internal Standard and External Standard Calibration Curves for Accurate Quantification

Quantitative analysis hinges on establishing a reliable relationship between the concentration of an analyte and the signal generated by an analytical instrument. For 1-Pentatriacontanol, this is achieved using either external or internal standard calibration methods. nih.gov

External Standard Calibration

The external standard method is a widely used technique for the quantification of 1-Pentatriacontanol. nih.govsciepub.com It involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of a purified 1-Pentatriacontanol standard. researchgate.net The instrument's response (e.g., peak area from a GC-FID chromatogram) is plotted against the corresponding concentration of each standard. asianpubs.org

The resulting calibration curve, which is typically a linear regression, provides an equation (y = mx + c) that describes this relationship. scirp.org To determine the concentration of 1-Pentatriacontanol in an unknown sample, the sample is prepared and analyzed under the exact same conditions as the standards. Its measured peak area is then used with the calibration equation to calculate the concentration. sciepub.com This method's accuracy depends on the precise injection of sample volumes and the stability of the instrument's response over time. epa.gov

Internal Standard Calibration

The internal standard (IS) method is often preferred for its ability to correct for variations in sample preparation and instrument response, such as inconsistencies in injection volume. perkinelmer.comparticle.dk In this approach, a known and constant amount of a different compound, the internal standard, is added to all samples, calibration standards, and blanks before any sample preparation steps. cnic.cu

The ideal internal standard for 1-Pentatriacontanol analysis should be a compound that is chemically similar but well-separated chromatographically. nih.gov For long-chain alcohols, suitable internal standards include other long-chain alkanes or alcohols that are not naturally present in the sample, such as tricosane (B166399) (n-C23), 1-eicosanol, or 1-octacosanal. tandfonline.comnih.govscirp.org

Quantification is based on the ratio of the peak area of the analyte (1-Pentatriacontanol) to the peak area of the internal standard. A calibration curve is generated by plotting this peak area ratio against the concentration ratio of the analyte to the internal standard. nih.gov Because the ratio is used, any loss of sample during preparation or variation in injection volume affects both the analyte and the internal standard equally, thus improving the precision and accuracy of the results. particle.dk

Validation of Analytical Methods: Assessment of Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. particle.dkwjarr.com It is a regulatory requirement in many industries and ensures the reliability and consistency of analytical data. europa.eusepscience.com The key parameters assessed during the validation of a quantitative method for 1-Pentatriacontanol are linearity, accuracy, precision, LOD, and LOQ. wjarr.comoiv.int

Linearity

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com For 1-Pentatriacontanol, this is typically evaluated by analyzing a minimum of five standard solutions of different concentrations. cipac.org The linearity is expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be very close to 1.000. scirp.org

Table 1: Representative Linearity Data for 1-Pentatriacontanol Analysis by GC-FID

ParameterAcceptance CriterionObserved Result
Concentration Range Covers expected sample concentration5 - 100 µg/mL
Number of Points Minimum 56
Regression Equation y = mx + cy = 5.21x - 0.98
Correlation Coefficient (R²) ≥ 0.9990.9995
This table presents hypothetical data based on typical results for long-chain alcohol analysis to illustrate method performance. scirp.orgmyfoodresearch.com

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. cipac.org It is often determined through recovery studies by spiking a blank matrix with a known amount of pure 1-Pentatriacontanol standard at different concentration levels (e.g., low, medium, and high). europa.eu The percentage recovery is then calculated. Acceptable recovery is generally within 80-120%. researchgate.net

Table 2: Representative Accuracy (Recovery) Data for 1-Pentatriacontanol

Spiked LevelConcentration Added (µg/mL)Concentration Found (µg/mL)Recovery (%)
Low 10.09.898.0
Medium 50.050.9101.8
High 90.089.399.2
Mean Recovery --99.7
This table presents hypothetical data based on typical results for long-chain alcohol analysis to illustrate method performance. scirp.orgresearchgate.net

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. cipac.org It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses variations within the same laboratory, but on different days, with different analysts, or on different equipment. europa.eu

Table 3: Representative Precision Data for 1-Pentatriacontanol Analysis

Precision LevelNumber of ReplicatesConcentration (µg/mL)Mean Measured Conc. (µg/mL)Standard DeviationRSD (%)
Repeatability 650.050.30.651.29
Intermediate Precision 650.049.80.911.83
This table presents hypothetical data based on typical results for long-chain alcohol analysis to illustrate method performance. scirp.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. wjarr.com The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. myfoodresearch.com These limits are crucial for analyzing trace amounts of 1-Pentatriacontanol. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 4: Representative LOD and LOQ for 1-Pentatriacontanol by GC-MS

ParameterMethodResult
Limit of Detection (LOD) Based on Signal-to-Noise (S/N = 3)1.5 ng/mL
Limit of Quantification (LOQ) Based on Signal-to-Noise (S/N = 10)5.0 ng/mL
This table presents hypothetical data based on typical results for GC-MS analysis of similar long-chain molecules to illustrate method performance. nih.govmyfoodresearch.comresearchgate.net

Investigational Biological Roles and Molecular Mechanisms of 1 Pentatriacontanol

Role in Plant Physiology and Adaptation

Very-long-chain fatty alcohols are integral components of plant cuticular waxes, which form a protective layer on the epidermis of terrestrial plants. This waxy layer is crucial for plant survival, acting as a barrier against various environmental stresses.

The primary function of the plant cuticle is to prevent uncontrolled water loss. The composition and structure of cuticular waxes, which include VLCFAs, are key determinants of the cuticle's permeability. Although direct studies on 1-Pentatriacontanol are scarce, the role of other VLCFAs suggests it would contribute to the hydrophobicity and integrity of the cuticle. A well-formed cuticular wax layer is essential for creating an effective barrier against non-stomatal water loss, a critical trait for desiccation tolerance. Plants in arid environments often have thicker cuticles with a higher concentration of waxes to minimize water transpiration through the epidermis. The presence of long-chain alcohols like 1-Pentatriacontanol would likely enhance the packing of wax molecules, thereby reducing the permeability of the cuticle to water.

Research Highlight: Studies on other long-chain alcohols, such as triacontanol (B1677592), have shown their importance in maintaining plant water status under drought conditions. While not a direct substitute for research on 1-Pentatriacontanol, these findings support the general role of VLCFAs in drought tolerance.

Table 1: General Composition of Plant Cuticular Waxes and the Potential Place of 1-Pentatriacontanol

Compound ClassExamplesPotential Role of 1-Pentatriacontanol
Alkanesn-Nonacosane, n-HentriacontaneInteracts with alkanes to form a crystalline wax matrix.
Primary Alcohols1-Hexacosanol, 1-OctacosanolAs a very-long-chain primary alcohol, it would contribute to the hydrophobicity and structural integrity of the wax layer.
Fatty AcidsHexadecanoic acid, Octadecanoic acidPrecursor for the biosynthesis of very-long-chain fatty alcohols.
Aldehydes1-Hexacosanal, 1-OctacosanalIntermediates in the biosynthesis of alkanes and primary alcohols.
Ketones15-NonacosanoneContribute to the chemical and physical properties of the cuticle.
EstersWax esters of long-chain fatty acids and alcoholsForm a significant component of the protective wax layer.

Note: This table represents a generalized composition of plant cuticular waxes. The specific presence and concentration of 1-Pentatriacontanol would vary depending on the plant species and environmental conditions.

The plant cuticle is the first line of defense against pathogens. A robust and intact cuticle can physically prevent fungal spores from adhering to and penetrating the plant surface. The chemical composition of the wax can also have a direct impact on pathogen development. While there is no specific research linking 1-Pentatriacontanol to plant-pathogen interactions, it is plausible that its presence could influence the hydrophobicity of the leaf surface, thereby affecting the availability of water required for spore germination.

Furthermore, components of the cuticle can act as signaling molecules in plant defense. Cutin monomers, released by fungal cutinases, can trigger defense responses in the plant. While less is known about the signaling role of wax components, it is an active area of research.

Beyond its role in preventing water loss, the components of cuticular wax can contribute to tolerance against other abiotic stresses. For instance, a thicker wax layer can reflect excess solar radiation, thereby mitigating heat stress. While specific studies on 1-Pentatriacontanol are lacking, research on a related compound, triacontanol (a 30-carbon primary alcohol), has demonstrated its ability to enhance tolerance to various stresses. Triacontanol has been shown to improve physiological and biochemical parameters in plants under salt and heat stress, potentially by modulating antioxidant systems and gene expression. nih.govresearchgate.net These findings suggest that other long-chain fatty alcohols, including 1-Pentatriacontanol, may have similar protective roles.

Table 2: Investigated Effects of Triacontanol on Plant Stress Tolerance

StressorPlant SpeciesObserved Effects of Triacontanol Application
SalinityCucumberAmeliorated the negative impacts of salt stress by improving physiological and biochemical parameters. nih.govresearchgate.net
Heat StressMung BeanReversed the deleterious effects of heat stress by increasing the levels of defense hormones.
DroughtStrawberryRelieved the adverse effects of drought by enhancing antioxidant enzymes and photosynthesis.

Disclaimer: The effects listed are for Triacontanol and are presented here to illustrate the potential, yet unproven, roles of other very-long-chain fatty alcohols like 1-Pentatriacontanol.

Function in Insect Biology and Ecology

In insects, the outermost layer of the cuticle is covered by a thin layer of lipids, primarily composed of cuticular hydrocarbons (CHCs), which include long-chain alkanes, alkenes, and their oxygenated derivatives like alcohols.

Cuticular hydrocarbons also play a crucial role in chemical communication among insects. They can act as pheromones, mediating interactions between individuals of the same species, such as mate recognition, aggregation, and social organization. They can also function as kairomones, which are chemical cues detected by other species, often predators or parasitoids, to locate their prey or hosts.

While specific pheromonal or kairomonal activities have not been attributed to 1-Pentatriacontanol, other long-chain alcohols are known to be involved in insect communication. The specific blend of CHCs on an insect's cuticle can convey information about its species, sex, age, and reproductive status. Therefore, it is plausible that if 1-Pentatriacontanol is present in the CHC profile of a particular insect, it could contribute to its chemical signature and play a role in its chemical communication system.

Role in Nest Building, Social Insect Colony Maintenance, and Aggregation Behaviors

Current scientific literature lacks specific studies investigating the role of 1-pentatriacontanol in the nest building activities, colony maintenance, or aggregation behaviors of social insects. Chemical communication in social insects is a complex field, relying on a diverse array of chemical cues, including hydrocarbons, to mediate behaviors essential for colony cohesion and survival. wikipedia.orgnih.govresearchgate.netnih.govkuleuven.be These chemical signals are involved in nestmate recognition, territory marking, and trail-following. wikipedia.org Pheromones, which are specific chemical messengers, can trigger immediate behavioral responses (releaser pheromones) or induce long-term physiological changes (primer pheromones). wikipedia.org While long-chain hydrocarbons are known to be components of the insect cuticle and can play a role in chemical communication, the specific function of 1-pentatriacontanol in these contexts has not been elucidated. nih.govresearchgate.net Future research may explore the presence of this long-chain alcohol in the exocrine glands of social insects or as a component of their cuticular hydrocarbon profile to determine any potential involvement in these social behaviors.

Influence on Microbial Growth and Biofilm Formation

The direct influence of 1-pentatriacontanol on microbial growth and biofilm formation is an area with limited specific research. However, studies on related long-chain hydrocarbons and alcohols suggest potential antimicrobial and antibiofilm properties.

Antimicrobial or Antifungal Activity Studies (in vitro, non-human context)

No direct in vitro studies quantifying the antimicrobial or antifungal activity of pure 1-pentatriacontanol against specific microbial species are readily available in the current body of scientific literature. However, research on plant extracts containing related long-chain hydrocarbons indicates potential antimicrobial effects. For instance, a methanolic extract of Malva sylvestris containing 1-heptacosanol (B1215234) (a 27-carbon long-chain alcohol) and 17-pentatriacontene (B11968228) (an unsaturated 35-carbon hydrocarbon) demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. brieflands.com Similarly, a petroleum ether leaf extract of Salix viminalis, which was found to contain pentatriacontane (B1662014) (the alkane corresponding to 1-pentatriacontanol), exhibited significant antibacterial activity against Escherichia coli, Salmonella typhi, and Staphylococcus aureus. indexcopernicus.com Furthermore, the petroleum ether extract of Sargassum tenerrimum, containing 17-pentatriacontene, showed antibacterial activity. scielo.br These findings suggest that long-chain aliphatic compounds may contribute to the antimicrobial properties of these plant extracts. The antifungal activity of related compounds has also been noted, with some plant extracts showing efficacy against phytopathogenic fungi. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Plant Extracts Containing Compounds Related to 1-Pentatriacontanol

Plant SpeciesExtract TypeRelated Compound(s) IdentifiedTarget MicroorganismsObserved Effect
Malva sylvestrisMethanolic1-heptacosanol, 17-PentatriaconteneStaphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coliAntimicrobial and antibiofilm activity brieflands.com
Salix viminalisPetroleum EtherPentatriacontaneEscherichia coli, Salmonella typhi, Staphylococcus aureusSignificant antibacterial activity indexcopernicus.com
Sargassum tenerrimumPetroleum Ether17-PentatriaconteneHuman pathogenic bacteriaAntibacterial activity scielo.br

Modulation of Microbial Cell Membrane Permeability and Integrity

There is no specific research available on the modulation of microbial cell membrane permeability and integrity by 1-pentatriacontanol. The mechanisms by which long-chain alcohols might exert antimicrobial effects often involve disruption of the cell membrane. mdpi.comfrontiersin.org For example, some alcohols can fluidize the bacterial cell membrane or interfere with the functions of membrane proteins. mdpi.com The long aliphatic chain of 1-pentatriacontanol could potentially intercalate into the lipid bilayer of microbial membranes, leading to a loss of integrity and increased permeability. This disruption could result in the leakage of essential intracellular components and ultimately cell death. However, without direct experimental evidence, this remains a hypothetical mechanism for 1-pentatriacontanol.

Impact on Biofilm Dispersal or Inhibition Mechanisms

Specific studies on the impact of 1-pentatriacontanol on biofilm dispersal or inhibition are not present in the current scientific literature. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which confers increased resistance to antimicrobial agents. nih.govmdpi.comnih.gov The methanolic extract of Malva sylvestris, containing 1-heptacosanol and 17-pentatriacontene, has been shown to have biofilm inhibitory properties. brieflands.com This suggests that long-chain aliphatic compounds could potentially interfere with biofilm formation. The hydrophobic nature of 1-pentatriacontanol might allow it to interact with the biofilm matrix or the cell surfaces of the embedded bacteria, potentially disrupting the integrity of the biofilm or preventing initial cell attachment. Further research is necessary to investigate these potential effects.

Elucidation of Molecular Targets and Pathways (Non-human, Non-clinical Contexts)

The molecular targets and pathways through which 1-pentatriacontanol might exert biological effects in non-human, non-clinical contexts have not been investigated.

Investigations into Receptor Binding or Enzyme Inhibition (in vitro, non-human cellular systems)

There is a lack of in vitro studies investigating the binding of 1-pentatriacontanol to specific receptors or its potential to inhibit enzyme activity in non-human cellular systems. In insects, olfaction plays a crucial role in detecting chemical cues from the environment, including pheromones. frontiersin.orgdntb.gov.uanih.govnih.govnih.govresearchgate.net This process involves the binding of volatile or non-volatile compounds to olfactory receptors located on the antennae. frontiersin.orgdntb.gov.uanih.govnih.gov Given the long-chain nature of 1-pentatriacontanol, it is unlikely to be a volatile compound. However, it could potentially act as a contact pheromone, interacting with gustatory receptors upon physical contact. Without experimental data, any role in receptor binding remains speculative.

Similarly, the potential for 1-pentatriacontanol to act as an enzyme inhibitor is unexplored. Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, or uncompetitive inhibition, by binding to the active site or allosteric sites of an enzyme. nih.govkhanacademy.orgpharmaguideline.comembrapa.brmdpi.com The long, flexible hydrocarbon chain of 1-pentatriacontanol could potentially interact with hydrophobic pockets in enzymes, but specific targets and inhibitory mechanisms have not been identified.

Modulation of Lipid Metabolism in Model Organisms or Cellular Models (non-human cells)

There is no available research that specifically investigates the modulation of lipid metabolism by the isolated compound 1-Pentatriacontanol in non-human model organisms or cellular models.

Effects on Gene Expression, Proteomics, and Metabolomics in Model Organisms (non-human systems)

There is no available research that specifically details the effects of the isolated compound 1-Pentatriacontanol on gene expression, proteomics, or metabolomics in non-human systems.

Environmental Fate, Ecotoxicology, and Bioremediation of 1 Pentatriacontanol

Environmental Distribution and Transport

1-Pentatriacontanol, a long-chain primary fatty alcohol, has been identified in various environmental compartments, originating from both natural and anthropogenic sources. Its distribution and transport are governed by its distinct physicochemical properties, primarily its low water solubility and high hydrophobicity.

1-Pentatriacontanol is a naturally occurring compound found in plant waxes. For instance, it has been identified as a component of the leaf wax of Agave fourcroydes (henequen) and in the leaf extracts of Delonix elata. cnic.curedalyc.orgnih.gov It has also been detected in studies of plant-derived compounds, such as in Carissa carandas and Achyranthes aspera. ijfmr.comphcogres.com

In aquatic environments, 1-Pentatriacontanol has been detected in water samples, albeit typically at low concentrations. A study of the Arkansas River Valley identified 1-pentatriacontanol as one of the organic compounds present in the water, likely stemming from petroleum-refinery wastes. usgs.gov Due to its hydrophobic nature, it is expected to partition from the water column to suspended solids and sediment. nih.gov Its presence in sediments can be attributed to the sorption of this hydrophobic compound onto organic carbon and the accumulation of heavy molecular-weight aliphatic hydrocarbons that are resistant to biodegradation. usgs.gov

The compound's occurrence is not limited to terrestrial and aquatic systems; it has also been found in atmospheric particulates. Given its low vapor pressure, 1-Pentatriacontanol is likely to exist in both vapor and particulate phases in the atmosphere. nih.gov

The mobility of 1-Pentatriacontanol in the environment is significantly limited by its strong tendency to sorb to soil and sediment. The high partition coefficient n-octanol/water (Kow) of long-chain alcohols indicates a high potential for adsorption to organic matter in soil and sediments. cnrs.fr This strong sorption behavior results in low mobility in soil, meaning it is not readily leached into groundwater. nih.gov

In a study of an area contaminated with petroleum-refinery wastes, the soil was composed of fine sandy loam, and the hydraulic conductivity was found to be moderately large. usgs.gov Despite this, the limited detection of many organic compounds in downgradient wells suggests that processes like sorption, along with volatilization and degradation, limit their transport. usgs.gov The presence of 1-pentatriacontanol in oil-contaminated sediments further supports its partitioning into this environmental matrix. usgs.gov

Table 1: Environmental Occurrence of 1-Pentatriacontanol

Environmental Compartment Finding Source(s)
Plants Component of leaf wax in Agave fourcroydes and leaf extracts of Delonix elata. cnic.curedalyc.orgnih.gov
Water Detected in the Arkansas River, associated with petroleum-refinery wastes. usgs.gov
Sediment Found in oil-contaminated sediments, likely due to sorption to organic carbon. usgs.gov
Atmosphere Expected to exist in both vapor and particulate phases. nih.gov

The potential for volatilization of 1-Pentatriacontanol from water and soil surfaces is considered low. This is due to its low estimated Henry's Law constant. nih.gov While some volatilization may occur, especially from dry soil surfaces, it is not expected to be a primary fate process. usgs.govnih.gov Any volatilized 1-Pentatriacontanol would likely exist in the atmosphere in both vapor and particulate-bound forms, contributing to its atmospheric dispersion. nih.gov

Persistence and Degradation Kinetics

The persistence of 1-Pentatriacontanol in the environment is influenced by both abiotic and biotic degradation processes. As a long-chain aliphatic alcohol, it is generally more resistant to rapid degradation compared to smaller, more water-soluble compounds.

Abiotic degradation encompasses chemical and physical processes that occur without the involvement of living organisms. redalyc.orgresearchgate.net For many organic compounds, these include photolysis, hydrolysis, and oxidation. up.ptmdpi.com

Photolysis: This process involves the breakdown of chemicals by light. up.pt While specific data on the photolysis of 1-Pentatriacontanol is scarce, long-chain alkanes can be susceptible to photo-initiated oxidative degradation. researchgate.net This process is initiated by light breaking chemical bonds to form free radicals, which then react with oxygen. researchgate.net

Hydrolysis: This is a chemical reaction with water that can break down certain compounds. mdpi.comencyclopedia.pub Polyesters, for example, are susceptible to hydrolysis due to their ester groups. redalyc.orgencyclopedia.pub However, 1-Pentatriacontanol, being a long-chain alcohol, is not expected to undergo significant hydrolysis as it lacks functional groups that are readily hydrolyzable. nih.gov

Oxidation: This involves the reaction with oxidizing agents. handwiki.org Primary alcohols can be oxidized to aldehydes and then to carboxylic acids. handwiki.org In the environment, this can be a slow process. Thermo-oxidative degradation, a self-catalytic process involving heat and oxygen, is another potential abiotic pathway. mdpi.com

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. redalyc.orgup.pt This is a crucial process for the ultimate removal of many organic contaminants from the environment. up.pt

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize organic compounds as a source of carbon and energy. nih.gov While specific studies on the aerobic biodegradation of 1-Pentatriacontanol are limited, the general principle is that microorganisms secrete enzymes that break down complex molecules into smaller ones that can be absorbed and metabolized. redalyc.orgup.pt The rate of biodegradation can be influenced by factors such as the properties of the compound and the environmental conditions. researchgate.net Heavy molecular-weight aliphatic compounds are generally considered resistant to rapid biodegradation. usgs.gov

Anaerobic Degradation: In environments lacking oxygen, such as some sediments and groundwater, anaerobic microorganisms take over the degradation process. nih.govnih.gov Anaerobic degradation of organic matter can lead to the formation of methane (B114726) and carbon dioxide. mdpi.com Studies on the anaerobic degradation of other long-chain hydrocarbons suggest that this process can be significantly slower than aerobic degradation. nih.govifremer.fr For instance, the anaerobic decomposition of organic matter in a contaminated site was indicated by the presence of reducing conditions. usgs.gov However, the complete anaerobic degradation pathway for many complex organic molecules is still not fully understood. nih.gov

Table 2: Degradation Pathways of 1-Pentatriacontanol

Degradation Type Pathway Description Source(s)
Abiotic Photolysis Breakdown by light, potentially through photo-initiated oxidation. up.ptresearchgate.net
Hydrolysis Not considered a significant pathway due to the lack of hydrolyzable functional groups. nih.gov
Oxidation Potential for slow oxidation of the primary alcohol group. handwiki.org
Biotic Aerobic Degradation Breakdown by microorganisms in the presence of oxygen. Generally slow for long-chain aliphatic compounds. usgs.govredalyc.orgup.pt
Anaerobic Degradation Breakdown by microorganisms in the absence of oxygen. Typically a slower process than aerobic degradation. usgs.govnih.govnih.gov

Half-life Determination in Different Environmental Compartments

Long-chain alcohols are known to biodegrade, but the rate is highly dependent on the carbon chain length. wikipedia.org While alcohols with up to 18 carbons are considered readily biodegradable, the rate decreases with increasing chain length. oecd.orgnih.gov For instance, studies have shown that alcohols with chains from C16 to C18 biodegrade at rates of 62% to 76% in 10 days, whereas chains longer than C18, which would include 1-Pentatriacontanol (C35), were found to degrade by only 37% in the same period. wikipedia.org Some assessments suggest that LCOH can biodegrade very rapidly, with potential half-lives on the order of minutes, though this is more applicable to shorter chain lengths. researchgate.netresearchgate.net

Due to its very low water solubility and low vapor pressure, the environmental distribution of 1-Pentatriacontanol is dictated by its tendency to partition out of the aqueous phase. solubilityofthings.com Fugacity modeling predicts that LCOH with chain lengths of C14 and greater tend to remain in the air upon release, while those with chain lengths of C10 and above that are released to water are expected to partition into sediment. wikipedia.orgoecd.org Heavy molecular-weight aliphatic hydrocarbons like 1-Pentatriacontanol are generally considered resistant to biodegradation. europa.eu

Bioaccumulation and Biomagnification Potential

The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log Kow or LogP). epa.govlibretexts.org A Log Kow value greater than or equal to 4 is often used as a criterion to identify substances that may have a potential for bioaccumulation. ilo.orgminzp.sk For isomers of 1-Pentatriacontanol, the calculated LogP values are exceptionally high; 18-Pentatriacontanol has a LogP of 12.87, and 17-Pentatriacontanol has a calculated LogP of 14.95. chemsrc.comphytomednepal.com These values suggest a very strong tendency to partition into fatty tissues (lipids) and thus a high potential for bioaccumulation.

However, for the broader category of long-chain alcohols, studies have indicated that the actual measured bioconcentration factor (BCF) is often lower than what would be predicted from the Log Kow value alone. oecd.orgnih.gov This discrepancy is largely due to the very low water solubility of these substances, which limits their uptake by aquatic organisms from the water column. nih.govresearchgate.net While specific BCF or Bioaccumulation Factor (BAF) data for 1-Pentatriacontanol are not available, its presence has been identified in terrestrial plants such as garlic (Allium sativum) and Kalanchoe fedtschenkoi, indicating it can be taken up by organisms. scispace.comresearchgate.net

Physicochemical Properties of Pentatriacontanol Isomers
PropertyValueIsomerSignificance
Molecular FormulaC35H72O1-PentatriacontanolIndicates a large, non-polar molecule.
LogP12.8718-PentatriacontanolExtremely high value suggests a strong potential for bioaccumulation in fatty tissues. chemsrc.comphytomednepal.com
cLogP14.9517-Pentatriacontanol
Water SolubilityVery LowPentatriacontan-18-oneLimited bioavailability in aquatic systems, which may counteract the high LogP. solubilityofthings.com

Direct experimental studies detailing the uptake and accumulation of 1-Pentatriacontanol in aquatic organisms like algae and fish are lacking. Its extremely low water solubility is a significant limiting factor for uptake directly from the water. solubilityofthings.com For a substance to be taken up by fish gills, for example, it must be dissolved in the water.

In the terrestrial environment, evidence shows that 1-Pentatriacontanol is present in some plants. It has been identified as a component in garlic (Allium sativum) and in the plant Kalanchoe fedtschenkoi. scispace.comresearchgate.netibacon.com This confirms that uptake mechanisms exist in the terrestrial food web, likely through root absorption from the soil.

There are no specific studies that assess the trophic transfer and food web dynamics of 1-Pentatriacontanol. Trophic transfer refers to the process by which contaminants are passed from one trophic level to the next through consumption. sfu.ca Chemicals that are persistent and bioaccumulate, particularly in the fatty tissues of organisms, have the potential to biomagnify, meaning their concentration increases at successively higher levels in the food web. europa.eu

Given the very high lipophilicity (high LogP) of 1-Pentatriacontanol, it possesses a key characteristic for biomagnification. chemsrc.comphytomednepal.com If it is ingested and assimilated by organisms at the bottom of the food chain, it is likely to be transferred to their predators. However, without field or laboratory studies tracking its movement through a food web, its actual biomagnification potential remains unquantified.

Ecotoxicological Impact Assessments (on Non-human Organisms)

Ecotoxicological data for 1-Pentatriacontanol is sparse, and the available information comes with the caveat that testing such insoluble substances is technically challenging. nih.gov The results are typically based on nominal concentrations, and the actual bioavailable concentration may be much lower.

Data submitted in a registration dossier to the European Chemicals Agency (ECHA) provides acute toxicity values for aquatic organisms. nih.gov It is important to note that for very long-chain alcohols (above C14), toxicity is often limited by insolubility. researchgate.net

Algae: In a 72-hour growth inhibition study, the green alga Desmodesmus subspicatus showed an EC50 (the concentration causing a 50% effect on growth rate) of 34.1 mg/L. nih.gov For another algal species, Chlorella vulgaris, the EC50 was determined to be greater than 200 mg/L. nih.gov

Aquatic Invertebrates: For the water flea Daphnia magna, a standard test organism, the 48-hour EC50, based on immobilization, was determined to be 8.1 mg/L. nih.gov

Fish: A 96-hour acute toxicity test using the Zebra Fish (Danio rerio) resulted in a median lethal concentration (LC50) of greater than 100 mg/L, as no mortality was observed at this concentration. nih.gov

Acute Ecotoxicity of 1-Pentatriacontanol to Aquatic Organisms
OrganismEndpointDurationValue (mg/L)Reference
Desmodesmus subspicatus (Alga)EC50 (Growth Rate)72 hours34.1 nih.gov
Chlorella vulgaris (Alga)EC50 (Growth Rate)72 hours> 200 nih.gov
Daphnia magna (Invertebrate)EC50 (Immobilization)48 hours8.1 nih.gov
Danio rerio (Fish)LC50 (Mortality)96 hours> 100 nih.gov

Direct experimental data on the toxicological impact of 1-Pentatriacontanol on soil microorganisms, plants, and terrestrial invertebrates like earthworms could not be found in the reviewed literature.

Soil Microorganisms: Soil microorganisms are crucial for nutrient cycling and the degradation of organic matter. nih.govnih.gov While some microbes are capable of degrading long-chain hydrocarbons, the very low bioavailability of a waxy solid like 1-Pentatriacontanol in soil would likely limit its direct toxic effects on the broader microbial community. Its impact would be highly dependent on factors like soil type, organic matter content, and temperature.

Plants: As noted previously, 1-Pentatriacontanol is found in some plants, suggesting it is not acutely phytotoxic at the concentrations found in those species. scispace.comresearchgate.net No specific studies on its impact on plant growth or health were identified.

Invertebrates (Earthworms): Earthworms are important bioindicators for soil health and are used in standardized toxicity tests. ibacon.com No studies assessing the acute or chronic toxicity of 1-Pentatriacontanol to earthworms (e.g., Eisenia fetida) were found. A single study noted that a plant which may contain the isomer 17-pentatriacontanol showed anthelmintic (anti-worm) properties, but this is indirect and cannot be attributed specifically to the compound. scispace.com The low water solubility and high sorption potential of 1-Pentatriacontanol suggest that exposure via dermal contact and ingestion of soil would be the primary routes of exposure, but the bioavailability from ingested soil would likely be very low.

Disruption of Ecosystem Functions and Biogeochemical Cycles

Biogeochemical cycles involve the movement and transformation of chemical elements and compounds between living organisms and the abiotic compartments of the Earth, such as the atmosphere, soil, and water. wikipedia.org These cycles, including those for carbon, nitrogen, and water, are essential for sustaining life and maintaining environmental equilibrium. wikipedia.orgfiveable.me As an organic molecule, 1-Pentatriacontanol is a component of the carbon cycle. libretexts.org It is a naturally occurring substance found in many plant waxes. nih.gov

The introduction of high concentrations of 1-Pentatriacontanol into the environment, for instance, through industrial spillage, could potentially disrupt ecosystem functions. Due to its chemical nature—specifically its very low water solubility and high partition coefficient (log Kow)—it is expected to be largely immobile in soil and to adsorb strongly to suspended solids and sediment in aquatic environments. cnrs.frnih.gov If present in large quantities, it could physically coat soil particles and sediments. This coating could alter the physical properties of the soil, such as water infiltration and aeration, which in turn affects the habitat of soil-dwelling organisms and the growth of plants.

In aquatic systems, the accumulation of this waxy substance in sediments could impact benthic communities by altering the substrate and potentially limiting the availability of nutrients and oxygen to organisms living in the sediment. While naturally occurring levels are readily integrated into the carbon cycle through slow degradation, an abrupt increase in concentration could overwhelm the capacity of native microorganisms to break down the compound, leading to its persistence and long-term physical disruption of habitats. The matter that constitutes organisms is typically conserved and recycled, but significant anthropogenic inputs can alter the balance of these natural cycles. libretexts.orguwf.edu

Table 1: Physicochemical Properties of 1-Pentatriacontanol Influencing Environmental Fate This table is interactive. Click on headers to sort.

Property Value/Description Implication for Environmental Fate
Molecular Formula C35H72O High carbon content, indicating a long-chain aliphatic alcohol.
Molecular Weight 508.956 g/mol phytomednepal.com Contributes to very low volatility and water solubility.
Water Solubility Very low The compound will not readily dissolve in water; it will tend to partition to solid phases like soil and sediment. cnrs.fr
Partition Coefficient (cLogP) 14.95 phytomednepal.com Extremely hydrophobic. Indicates a strong tendency to adsorb to organic matter in soil and sediments rather than remain in water. cnrs.fr

| Vapor Pressure | Extremely low | Not expected to volatilize significantly into the atmosphere from soil or water surfaces. nih.gov |

Bioremediation and Phytoremediation Strategies for 1-Pentatriacontanol Contamination

Bioremediation and phytoremediation are environmentally sustainable approaches that utilize living organisms to degrade or remove contaminants from soil and water. carusllc.comepa.gov For organic compounds like 1-Pentatriacontanol, these strategies focus on transforming the parent compound into less harmful substances, such as fatty acids, which can then be completely broken down to carbon dioxide and water through microbial metabolism. mdpi.commdpi.com

Microbial Degradation Enhancement Techniques (e.g., Bioaugmentation, Biostimulation)

The primary mechanism for the natural breakdown of 1-Pentatriacontanol is microbial degradation. researchgate.net Many microorganisms, including various bacteria and fungi, can use long-chain alcohols as a source of carbon and energy. mdpi.comresearchgate.net The most common aerobic degradation pathway is terminal oxidation. frontiersin.org In this process, the terminal alcohol group of 1-Pentatriacontanol is first oxidized to an aldehyde (1-pentatriacontanal) by alcohol dehydrogenases, and then further oxidized to a carboxylic acid (pentatriacontanoic acid) by aldehyde dehydrogenases. mdpi.comfrontiersin.org This resulting fatty acid can then enter the β-oxidation pathway to be fully metabolized. mdpi.com Studies on Pseudomonas aeruginosa have identified specific genes, such as laoA and laoB, that encode for an oxidation system for long-chain alcohols. nih.gov

To accelerate the remediation of sites contaminated with long-chain alcohols, several enhancement techniques can be applied:

Biostimulation : This technique involves modifying the environment to stimulate the growth and activity of the indigenous microorganisms capable of degrading the contaminant. rsc.orgresearchgate.net This is often achieved by adding nutrients like nitrogen and phosphorus, adjusting the soil pH, or increasing oxygen availability to enhance aerobic degradation. rsc.orgmdpi.com

Bioaugmentation : This strategy involves the introduction of specific, pre-selected microorganisms or microbial consortia with a known ability to degrade the target contaminant. researchgate.netmdpi.com This approach is particularly useful when the native microbial population lacks the necessary degradation capabilities or when contaminant concentrations are very high. rsc.orgmdpi.com The introduced microbes can be sourced from other contaminated sites or specifically cultivated for this purpose. rsc.org In some cases, immobilizing the bacteria on a physical matrix can improve their survival and effectiveness at the contaminated site. mdpi.comnih.gov

Table 2: Microbial Remediation Enhancement Techniques for Long-Chain Alcohols This table is interactive. Click on headers to sort.

Technique Description Key Factors & Examples
Biostimulation Stimulating native microbial populations by adding nutrients or optimizing environmental conditions. rsc.orgmdpi.com Addition of nitrogen, phosphorus, and potassium sources; pH adjustment; soil aeration. mdpi.comjeeng.net
Bioaugmentation Introducing external, specialized microorganisms to the contaminated site to enhance degradation. researchgate.netmdpi.com Inoculation with cultures of Pseudomonas, Acinetobacter, or fungal species like Penicillium known for hydrocarbon degradation. mdpi.commdpi.com

| Natural Attenuation | Relying on natural processes to degrade contaminants without intervention. | Monitored to ensure degradation occurs at an acceptable rate; often slow for high concentrations. researchgate.net |

Plant-Based Remediation Approaches for Contaminated Sites

Phytoremediation uses plants to clean up contaminated environments. epa.gov For highly hydrophobic and persistent compounds like 1-Pentatriacontanol, the most relevant phytoremediation mechanism is rhizodegradation.

Rhizodegradation is an indirect process where the presence of plant roots enhances the microbial degradation of contaminants in the soil. nih.gov Plant roots release natural substances like sugars, alcohols, and acids, which serve as a carbon source for a diverse community of microorganisms in the rhizosphere (the soil region immediately surrounding the roots). epa.govnih.gov This stimulates a larger and more active microbial population, which can then more effectively degrade the target contaminant through co-metabolism. nih.gov

While direct uptake and accumulation (phytoextraction) by plants can occur for some organic contaminants, it is generally limited for very long-chain and highly hydrophobic compounds like 1-Pentatriacontanol, which tend to remain bound to the roots. nih.govslu.se However, plants also contribute to remediation by improving the physical conditions of the soil. Their root systems can loosen compacted soil, improving aeration and water movement, which further supports the activity of aerobic degrading bacteria. epa.govnih.gov

Plant species that are known to be effective for the phytoremediation of hydrocarbon-contaminated soils, such as poplars (Populus spp.) and willows (Salix spp.), are good candidates for sites contaminated with 1-Pentatriacontanol due to their extensive root systems and their ability to support robust microbial communities in the rhizosphere. nih.govtandfonline.com

Table 3: Phytoremediation Strategies for Long-Chain Hydrocarbon Contamination This table is interactive. Click on headers to sort.

Phytoremediation Mechanism Description Relevant Plant Examples
Rhizodegradation Breakdown of contaminants in the soil by microbes stimulated by the presence of plant roots. nih.gov Poplars (Populus spp.), Willows (Salix spp.), various grasses. nih.govtandfonline.com
Phytostabilization Plants reduce the mobility and bioavailability of contaminants by immobilizing them in the soil. epa.gov Metal-tolerant grasses can be used to establish cover and prevent erosion, indirectly containing organic contaminants bound to soil. epa.gov

| Phytoextraction | Uptake of contaminants from the soil by plant roots and translocation to the shoots. slu.se | Generally less effective for highly hydrophobic, long-chain compounds. More relevant for heavy metals and less hydrophobic organics. nih.govslu.se |

Technological and Industrial Applications of 1 Pentatriacontanol

Application in Advanced Coatings and Lubricants

The robust, linear hydrocarbon structure of 1-Pentatriacontanol makes it a valuable component for modifying surfaces and enhancing the performance of coatings and lubricants. Its significant molecular length contributes to properties such as high hydrophobicity, thermal stability, and the ability to form ordered, protective layers on various substrates.

Very long-chain alcohols are fundamental constituents of natural waxes, which are widely used for their protective qualities. gerli.com 1-Pentatriacontanol, with its 35-carbon chain, can be integrated into synthetic wax emulsions to create high-performance protective coatings. These coatings are applied to surfaces to provide resistance against moisture, abrasion, and environmental factors.

When formulated into a wax emulsion, the long, non-polar alkyl chain of 1-Pentatriacontanol orients itself away from the aqueous phase, creating a highly water-repellent surface upon application and drying. This characteristic is critical for protecting materials like wood, paper, and metal from water damage. Furthermore, the inclusion of such long-chain molecules can improve the mechanical properties of the wax film, enhancing its toughness and flexibility, similar to the properties of natural microcrystalline waxes. dokumen.pub Fatty alcohols with 8 to 24 carbons are already utilized in coating compositions, indicating the role of this chemical class in the field. google.com

Table 1: Comparison of Wax Types for Coating Applications

Wax Type Typical Chain Length Key Characteristics in Coatings
Paraffin Wax C18 - C36 Provides good water resistance, brittle at low temperatures.
Microcrystalline Wax C30 - C60+ Flexible, tough, good adhesion, higher melting point.
1-Pentatriacontanol C35 Excellent hydrophobicity, high melting point, enhances film integrity and durability.
Carnauba Wax (Esters of C24-C28 acids and C30-C34 alcohols) Very hard, high gloss, natural and durable.
Polyethylene Wax Polymer High hardness, scratch resistance, modifies slip.

The development of lubricants capable of performing under extreme pressure and temperature is crucial for modern machinery. Research has shown that long-chain alcohols are promising candidates for such applications. rsc.orgresearchgate.net Studies on n-alcohols like 1-dodecanol (B7769020) have revealed that under high-pressure conditions, such as those in elastohydrodynamic lubrication (EHL) regimes, these molecules can undergo pressure-induced solidification. chemrxiv.orgresearchgate.net They form highly ordered, lamellar structures that promote interlayer sliding, leading to a state of "superlubricity" or extremely low friction. chemrxiv.orgresearchgate.netacs.org

The very long chain of 1-Pentatriacontanol is expected to enhance this effect, forming robust, self-replenishing lubricating films that can withstand severe conditions. These properties make it a potential additive or base stock for lubricants in specialized machinery, including those operating under high loads or in vacuum environments where traditional liquid lubricants would fail. researchgate.netacs.org Esters derived from long-chain alcohols and dicarboxylic acids have also shown excellent pour point and viscosity properties, crucial for automotive and industrial lubricants. srce.hr

The long aliphatic chain of 1-Pentatriacontanol makes it an excellent agent for modifying surfaces to increase water repellency (hydrophobicity) and prevent corrosion.

Enhanced Hydrophobicity: Grafting long-chain alkanols onto surfaces is a proven method for increasing their hydrophobicity. nih.gov Research demonstrates a direct correlation between the length of the alkyl chain and the resulting water contact angle; longer chains lead to more hydrophobic surfaces. nih.gov The C35 chain of 1-Pentatriacontanol can be chemically bonded to a surface, creating a dense, non-polar layer that mimics the "lotus effect," where water beads up and rolls off easily. This principle is also seen when using long-chain fatty acids to create superhydrophobic surfaces. researchgate.netrsc.orgacs.org

Corrosion Resistance: Corrosion is an electrochemical process that often requires the presence of water. By creating a hydrophobic barrier, 1-Pentatriacontanol can effectively prevent water from reaching a metal surface. Long-chain alcohols are known to function as corrosion inhibitors by adsorbing onto the metal surface, forming a protective, non-polar film that repels corrosive agents. samipubco.comampp.org This effect can be synergistic when used with other inhibitors, providing a robust defense against corrosion in acidic or saline environments. icrc.ac.ir The reaction of long-chain alcohols with acidic residues can even convert a corrosive agent into a protective filming agent in situ. google.com

Table 2: Effect of Alkyl Chain Length on Surface Hydrophobicity

Modifying Molecule Chain Length Expected Impact on Water Contact Angle Reference Principle
1-Hexanol C6 Moderate Increase nih.gov
1-Dodecanol C12 Significant Increase nih.gov
1-Octadecanol C18 High Increase nih.gov
1-Pentatriacontanol C35 Very High Increase (Superhydrophobicity) Extrapolation from shorter chains nih.gov

Use as a Building Block in Polymer Science and Material Engineering

The structure of 1-Pentatriacontanol, with a reactive hydroxyl (-OH) group at one end of a long aliphatic chain, makes it a valuable monomer or precursor in the synthesis of advanced polymers and functional materials.

There is a growing demand for polymers derived from renewable resources. Fatty alcohols are recognized as valuable bio-based building blocks for this purpose. frontiersin.orgpsu.edu 1-Pentatriacontanol can be used in several ways:

As a Plasticizer: Long-chain fatty alcohols (from C6 to C30) have been successfully used as bio-based plasticizers for biodegradable polymers like polyhydroxybutyrate (B1163853) (PHB). google.com They improve the processability and mechanical properties of the bioplastic without compromising its biodegradability.

As a Monomer: The terminal hydroxyl group of 1-Pentatriacontanol can be chemically modified to create a reactive monomer for polymerization. For instance, it can undergo dehydration to form a long-chain alpha-olefin, which can then be used in addition polymerization to create polyolefins. nih.gov Alternatively, the hydroxyl group can be used to initiate condensation polymerization reactions with bi-functional molecules like dicarboxylic acids to form polyesters. psu.eduipfdd.de These polymers would incorporate the long C35 side chain, imparting properties of flexibility and hydrophobicity to the final material.

Surfactants are amphiphilic molecules containing both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. The unique structure of 1-Pentatriacontanol makes it an ideal lipophilic tail for creating novel, high-performance surfactants. goldenagri.com.sgnih.gov

The synthesis involves attaching a hydrophilic head group to the hydroxyl end of the 1-Pentatriacontanol molecule. dokumen.pubdiva-portal.org The nature and size of this head group can be varied to precisely control the surfactant's properties, particularly its Hydrophilic-Lipophilic Balance (HLB). The HLB is a scale that indicates whether a surfactant will promote oil-in-water (high HLB) or water-in-oil (low HLB) emulsions. quora.compharmajournal.net

Given the extremely large and strongly hydrophobic C35 tail of 1-Pentatriacontanol, surfactants derived from it would naturally have a very low HLB. This makes them exceptionally well-suited for use as emulsifiers in systems with a high oil phase, for creating stable water-in-oil emulsions, or as dispersing agents for hydrophobic particles in non-aqueous media.

Table 3: Tailoring Surfactant HLB with 1-Pentatriacontanol

Hydrophilic Head Group Resulting Surfactant Type Expected HLB Range Primary Application
Carboxylate (-COOH) Anionic Very Low (1-3) Water-in-oil emulsifier, dispersant in oils.
Sulfate (-OSO₃H) Anionic Low (2-5) Specialty detergents, mineral flotation.
Ethoxylate (-(OCH₂CH₂)nOH) Non-ionic Adjustable (Low to Mid) Emulsifiers, wetting agents. HLB increases with 'n'.
Quaternary Ammonium (-N⁺R₃) Cationic Low (2-6) Fabric softeners, corrosion inhibitors with surface activity.

Fabrication of Hydrophobic, Oleophobic, and Anti-Fouling Surfaces

The creation of surfaces that repel water (hydrophobic), oil (oleophobic), and prevent the accumulation of organisms (anti-fouling) is of significant interest across numerous industries, from marine engineering to biomedical devices. The inherent properties of long-chain fatty alcohols, such as 1-Pentatriacontanol, make them theoretically suitable for modifying surface energies.

Long-chain fatty alcohols are amphiphilic, possessing a hydrophilic alcohol head and a long, hydrophobic hydrocarbon tail. goldenagri.com.sg This structure is fundamental to their surface activity. While direct research on the use of pure 1-Pentatriacontanol for fabricating hydrophobic or oleophobic coatings is limited, studies on similar long-chain fatty acids have demonstrated their effectiveness. For instance, coatings developed with long-chain fatty acids can produce water-repellent surfaces. rsc.org The principle relies on the alignment of the hydrophobic tails away from the substrate, creating a low-energy surface that minimizes contact with water and oils. It is plausible that 1-Pentatriacontanol could be employed in a similar manner, potentially as a self-assembled monolayer or as a component in a composite coating to impart these repellent properties.

PropertyRelevance to Surface FabricationResearch Findings
Hydrophobicity The long hydrocarbon chain of 1-Pentatriacontanol is inherently water-repellent.Long-chain fatty alcohols and acids are known to create hydrophobic surfaces. rsc.orgacs.org
Oleophobicity The non-polar nature of the alkyl chain can repel non-polar liquids like oils.Limited direct studies on 1-Pentatriacontanol, but related fluorinated long-chain molecules are used for oleophobicity.
Anti-Fouling Potential biocidal or biofilm-inhibiting activity.Identified in plant extracts with demonstrated anti-fouling potential. nih.gov

Role in Smart Materials and Responsive Systems

Smart materials, which can alter their properties in response to external stimuli, are at the forefront of materials science. nih.govnih.gov The long, ordered structure of 1-Pentatriacontanol suggests its potential, though largely unexplored, for integration into such systems.

Phase change materials (PCMs) store and release thermal energy during a phase transition, typically between solid and liquid states. nih.gov Organic PCMs, including paraffins and fatty alcohols, are valued for their high latent heat of fusion and chemical stability. iea-shc.org Long-chain alcohols are a class of materials studied for this purpose. researchgate.net

For a substance to be an effective PCM, it needs to have a suitable melting temperature for the intended application and a high enthalpy of fusion. nih.gov While specific thermal property data for 1-Pentatriacontanol is not widely available in the context of PCMs, its high molecular weight and long, straight chain structure are characteristic of materials that store significant amounts of energy upon melting. The ordered crystalline structure in its solid state can hold a large amount of latent heat, which is released upon melting. The potential for its use would depend on its specific melting point and latent heat of fusion, which would need to be experimentally determined to assess its suitability for particular thermal energy storage applications, such as in building materials or electronics cooling.

Table of Potential PCM Properties for Long-Chain Alcohols

Property Significance for PCMs Typical Characteristics of Long-Chain Alcohols
Melting Temperature Determines the operating temperature of the thermal storage system. nih.gov Increases with chain length.
Latent Heat of Fusion High values mean more energy can be stored in a smaller amount of material. nih.gov Generally high due to the energy required to overcome van der Waals forces in the crystal lattice.
Thermal Stability Ensures the material can withstand repeated melting/freezing cycles without degradation. encyclopedia.pub Saturated long-chain alcohols tend to have good thermal stability.

| Volume Change | Minimal change is desired to prevent mechanical stress on the container. iea-shc.org | A factor that requires consideration in system design. |

The concept of self-healing materials involves the intrinsic or extrinsic ability to repair damage. stanford.eduazom.com In some systems, this is achieved through the mobility of polymer chains. While there is no direct research demonstrating 1-Pentatriacontanol in self-healing applications, its long alkyl chain could theoretically be functionalized and incorporated into a polymer matrix. Such a long, flexible chain could potentially enhance molecular mobility and interdiffusion across a crack interface, contributing to a healing mechanism, particularly in materials with a low glass transition temperature. stanford.edu

Stimuli-responsive surfaces can change their properties, such as wettability, in response to triggers like pH, light, or temperature. nih.govjchemrev.com The amphiphilic nature of 1-Pentatriacontanol, with its distinct polar and non-polar ends, makes it a candidate for creating responsive surfaces. If grafted onto a polymer backbone that can change its conformation in response to a stimulus, the surface could potentially switch between a hydrophobic state (with the alkyl tails exposed) and a more hydrophilic state (with the alcohol groups exposed).

Applications in Specialized Industrial Products

Beyond advanced materials, 1-Pentatriacontanol has niche applications in established industrial products that require high-purity chemicals and specific functional ingredients.

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying other substances. sigmaaldrich.comchromadex.com These standards are critical in quality control for pharmaceuticals, food, and environmental testing to ensure the accuracy and reliability of analytical measurements. sigmaaldrich.comscientificlabs.co.uk A substance sold as an analytical standard typically comes with a Certificate of Analysis detailing its purity and the methods used for its characterization. lgcstandards.com

While 1-Pentatriacontanol is a known chemical compound, its availability as a certified reference material is limited. However, its identification in the phytochemical analysis of various plant extracts necessitates its use as a reference marker in research settings. For gas chromatography-mass spectrometry (GC-MS) analysis of natural products, a pure standard of 1-Pentatriacontanol would be essential for confirming its presence and concentration in an extract.

In the cosmetics and personal care industry, fatty alcohols are widely used for their versatile properties. goldenagri.com.sgspecialchem.com They can function as emollients, thickeners, stabilizers, and co-emulsifiers. makingcosmetics.commsu.edu

Emollients: Emollients soften and smooth the skin by forming a protective layer that reduces water loss. msu.edugenhyalskincare.com The long, saturated hydrocarbon chain of 1-Pentatriacontanol would provide significant occlusivity, making it a potentially effective emollient for very dry skin conditions.

Thickeners: Fatty alcohols increase the viscosity of cosmetic formulations, contributing to a desirable texture and stability in creams and lotions. reformchem.comquimidroga.com The waxy nature of very long-chain alcohols like 1-Pentatriacontanol suggests it could be an effective thickening agent, particularly in anhydrous (water-free) formulations or as a structurant in stick products like lipsticks or deodorants. aston-chemicals.com

While specific commercial products listing 1-Pentatriacontanol are not common, the INCI (International Nomenclature of Cosmetic Ingredients) name C30-50 Alcohols refers to a mixture of fatty alcohols that includes chain lengths within the range of 1-Pentatriacontanol. incibeauty.comspecialchem.comcosmileeurope.eu This group of ingredients is used in cosmetics for its emulsifying, stabilizing, skin-conditioning, and viscosity-controlling properties. specialchem.comcosmileeurope.eu This indicates that very long-chain alcohols are indeed utilized in the industry, often as part of a blend to achieve specific textural and performance characteristics.

Functions of Very Long-Chain Alcohols (e.g., C30-50 Alcohols) in Cosmetics

Function Description
Emulsifying Helps to mix oil and water components into a stable emulsion. incibeauty.com
Emulsion Stabilising Improves the stability and shelf-life of emulsions. incibeauty.com
Skin Conditioning Maintains the skin in good condition, often by providing an emollient effect. cosmileeurope.eu

| Viscosity Controlling | Increases the thickness of creams, lotions, and other products. incibeauty.comcosmileeurope.eu |

Potential in Advanced Adhesives, Sealants, and Binders

While direct, large-scale industrial use of 1-Pentatriacontanol in adhesives, sealants, and binders is not widely documented, its inherent chemical and physical properties suggest significant potential in these applications. As a long-chain fatty alcohol, it shares characteristics with other high-molecular-weight alcohols that are utilized as functional additives in polymer and adhesive formulations. wikipedia.orgalphachem.biz The potential applications are primarily derived from its molecular structure: a long, non-polar hydrocarbon tail (C35) and a single, polar hydroxyl (-OH) group. researchgate.net

The primary roles for very long-chain alcohols like 1-Pentatriacontanol in these systems would be as rheology modifiers, adhesion promoters, and property enhancers, particularly in thermoplastic and hot-melt formulations.

Influence on Rheology and Formulation Stability

Long-chain polymers are often used as binders to provide strength to materials before final processing, such as in ceramics. derpharmachemica.comresearchgate.net The binding action often relies on creating bridges between particles. researchgate.net While not a polymer itself, the long-chain nature of 1-Pentatriacontanol could allow it to function as a plasticizer or lubricant in some binder systems, reducing friction between particles during processing steps. derpharmachemica.com

Adhesion Promotion and Surface Modification

The amphipathic nature of 1-Pentatriacontanol—having both a hydrophobic body and a hydrophilic head—is a key characteristic for its potential as an additive. shreechem.in The polar hydroxyl group can form hydrogen bonds or react with polar surfaces (like metals, glass, or certain plastics), while the long, non-polar hydrocarbon chain can intertwine with the polymer matrix of the adhesive or sealant. This dual interaction can improve wetting and create stronger interfacial bonds between the adhesive and the substrate, thereby enhancing adhesion. This is a principle utilized by other functional monomers and additives in modern adhesive systems. evonik.com

Enhancing Material Properties

The inclusion of 1-Pentatriacontanol into a polymer matrix can impart specific desirable properties:

Hydrophobicity: The dominant feature of the C35 chain is its extreme water repellency. ontosight.ai When oriented at the surface of a sealant or coating, these chains would create a highly hydrophobic barrier, significantly improving water and moisture resistance. This is critical for sealants used in marine, construction, and automotive applications. adhesivesmag.com

Thermal Stability: Long-chain hydrocarbons generally exhibit greater thermal stability. The high molecular weight of 1-Pentatriacontanol contributes to low volatility. ontosight.ai A German patent mentions Pentatriacontanol as a potential alcohol for producing 4-Hydroxyphenylpropionate derivatives used as stabilizers for polymers, noting a processing temperature of 175°C, which suggests a degree of thermal resistance. epo.org

Flexibility and Impact Resistance: In some polymer systems, long aliphatic chains can act as internal plasticizers, increasing the flexibility and impact resistance of the final cured adhesive or sealant by disrupting rigid polymer chain packing.

The table below outlines the key physical and chemical properties of 1-Pentatriacontanol and its hydrocarbon analogue, n-Pentatriacontane, which are relevant to its potential application in adhesives, sealants, and binders.

PropertyValue (1-Pentatriacontanol)Value (n-Pentatriacontane)Relevance to Application
Molecular Formula C35H72OC35H72High molecular weight contributes to low volatility and stability. ontosight.ainist.gov
Molecular Weight 508.95 g/mol phytomednepal.com492.95 g/mol nist.govInfluences viscosity, melting point, and thermal properties.
Physical State Waxy Solid researchgate.netSolidActs as a solid structuring agent at room temperature. researchgate.netnist.gov
Melting Point Approx. 95-98 °C (Typical for C30+ alcohols)74.85 °C nist.govDetermines processing temperatures for hot-melt systems and the solid-state performance range.
Boiling Point > 500 °C (Estimated)491.7 °C nist.govIndicates low volatility, crucial for long-term stability and use in high-temperature applications.
Key Functional Group Hydroxyl (-OH)NoneProvides a reactive site for bonding to substrates and polymer backbones. researchgate.net
Solubility Insoluble in water; Soluble in organic solvents. researchgate.netInsoluble in waterConfers hydrophobicity to formulations, enhancing moisture resistance.

The following table summarizes the potential functional roles of 1-Pentatriacontanol as an additive in advanced material formulations.

Functional RoleMechanismPotential Benefit in Adhesives, Sealants, or Binders
Rheology Modifier Acts as a solid structuring agent at ambient temperatures and influences melt viscosity when heated.Controls application properties, potentially improves green strength, and allows for easier processing in hot-melt systems. calcinor.com
Adhesion Promoter The polar -OH group bonds with the substrate, while the non-polar chain integrates with the polymer matrix.Enhances bond strength at the adhesive-substrate interface, especially for dissimilar materials. evonik.com
Hydrophobicity Agent The long, non-polar C35 hydrocarbon chain provides significant water repellency. ontosight.aiIncreases resistance to water, moisture, and environmental degradation, improving durability. adhesivesmag.com
Internal Plasticizer The flexible aliphatic chain can increase the free volume within a rigid polymer matrix.Improves flexibility, toughness, and impact resistance of the cured material.
Stabilizer Can be chemically modified into antioxidant derivatives. epo.orgCan be a precursor to additives that protect the polymer system from thermal or oxidative degradation during processing or service life. researchgate.net

Future Research Directions and Emerging Paradigms for 1 Pentatriacontanol Research

Exploration of Undiscovered Biosources and Ecological Niches for Sustainable Sourcing

The primary current source of 1-Pentatriacontanol is direct extraction from natural sources. Research has identified its presence in a variety of plant species. For instance, it has been isolated from the hexane (B92381) extract of Piper betle (leaf stalk), the shoots of Achyranthes aspera, and the ethyl acetate (B1210297) extract of Delonix elata. researchgate.netwho.intnih.gov More recent studies have also found it in the extracts of Kalanchoe fedtschenkoi and identified it for the first time within the genus Lysimachia. researchgate.netmdpi.com

These findings suggest that 1-Pentatriacontanol is likely a widespread, yet often overlooked, component of the plant kingdom. A significant future research direction is the systematic screening of a wider diversity of terrestrial and marine flora, as well as microorganisms like fungi and algae, to identify new, high-yield sources. Understanding the ecological niches of these organisms may provide insights into the compound's function and the environmental conditions that favor its production. researchgate.net

Table 1: Documented Natural Sources of 1-Pentatriacontanol

OrganismCommon NamePart of OrganismReference
Piper betleBetelLeaf Stalk researchgate.net
Achyranthes asperaPrickly Chaff-flowerShoots who.int
Delonix elataWhite GulmoharLeaves nih.gov
Kalanchoe fedtschenkoiLavender ScallopsLeaves mdpi.comnih.gov
Lysimachia sp.LoosestrifeWhole Plant researchgate.net

Development of Sustainable and Economically Viable Production Routes (e.g., Synthetic Biology, Fermentation Engineering)

Reliance on direct extraction from often slow-growing plants is not a sustainable or economically viable model for industrial-scale production. The future of 1-Pentatriacontanol manufacturing lies in biotechnology. dtu.dk The development of sustainable production routes using synthetic biology and fermentation engineering is a critical research frontier.

Synthetic Biology: This approach involves engineering common microbial hosts, such as Escherichia coli or the yeast Saccharomyces cerevisiae, with the genetic pathways necessary to produce 1-Pentatriacontanol from simple, renewable feedstocks like glucose or glycerol. vrachi.namesathyabama.ac.in

Fermentation Engineering: Research into oleaginous yeasts like Yarrowia lipolytica, which naturally produce large quantities of lipids, is particularly promising. These yeasts could be engineered to convert their native fatty acids into 1-Pentatriacontanol, a strategy that has proven successful for producing other long-chain molecules like flavor lactones. nih.gov The goal is to develop robust, high-yield fermentation processes that are both sustainable and cost-effective compared to traditional chemical synthesis or extraction. dtu.dkzbaqchem.com

Advanced Mechanistic Studies on Biological Interactions and Regulatory Networks (Non-human, Non-clinical)

While 1-Pentatriacontanol has been identified in several bioactive extracts, its specific role and mechanism of action at the molecular level are largely unknown. Advanced studies are needed to elucidate its interactions within non-human biological systems.

Research has shown that plant extracts containing 1-Pentatriacontanol can inhibit quorum sensing in pathogenic bacteria like Chromobacterium violaceum and Staphylococcus aureus, leading to a significant reduction in the expression of virulence-related genes. nih.gov Furthermore, related long-chain alcohols have been observed to promote the growth of certain fungi, suggesting a role in developmental regulation. google.com

Future mechanistic studies should employ modern techniques such as transcriptomics, proteomics, and metabolomics to understand how 1-Pentatriacontanol influences cellular pathways and regulatory networks in microbes and plants. Molecular docking studies, which have been used to explore the interaction of this compound with protein targets, can further clarify its mode of action. medcraveonline.com

Integration of 1-Pentatriacontanol in Next-Generation Functional Materials and Nanotechnology (e.g., Nano-coatings, Drug Delivery Systems for non-human applications)

The unique properties of 1-Pentatriacontanol—a very long, saturated aliphatic chain—make it an attractive candidate for applications in materials science and nanotechnology. biojournals.usresearchgate.netsintef.no

Nano-coatings: The pronounced hydrophobicity of 1-Pentatriacontanol could be harnessed to create superhydrophobic surfaces. kovalentcoatings.com Nano-coatings incorporating this molecule could provide exceptional water repellency (the "lotus effect"), self-cleaning properties, and protection against corrosion for a variety of materials. mirrorinox.dejesons.net Research is needed to develop methods, such as sol-gel processes, to deposit thin, durable films of 1-Pentatriacontanol or its derivatives onto substrates. mirrorinox.de

Drug Delivery Systems (Non-human): In veterinary medicine or agriculture, its lipophilic nature makes it an ideal component for novel delivery systems. It could be used to formulate lipid nanoparticles or nanoemulsions for the targeted delivery of non-polar active agents, such as pesticides or veterinary drugs, improving their stability and bioavailability.

Application in Precision Agriculture and Environmental Biotechnology for Enhanced Sustainability

The biological activities of 1-Pentatriacontanol suggest its potential for use in creating more sustainable agricultural and environmental technologies.

Precision Agriculture: Given that related long-chain alcohols act as plant growth regulators, 1-Pentatriacontanol should be investigated for its effects on crop growth, yield, and stress tolerance. Its antimicrobial properties could be harnessed in the development of novel biopesticides. nih.govlabiotech.eu Furthermore, its influence on microbial communities could be applied to improve soil health by promoting the growth of beneficial microorganisms. google.com

Environmental Biotechnology: The strong hydrophobicity of 1-Pentatriacontanol could be exploited in bioremediation. It could function as a biosurfactant or be used to create materials that absorb oil and other organic pollutants from water. globalsciencebooks.info By enhancing the bioavailability of contaminants to degrading microbes, it could improve the efficiency of cleaning up polluted environments.

Interdisciplinary Research Synergies and Collaborative Opportunities for Comprehensive 1-Pentatriacontanol Studies

Addressing the multifaceted challenges and opportunities surrounding 1-Pentatriacontanol requires a departure from siloed research. Truly interdisciplinary work, which combines knowledge and techniques from different fields, is essential. nih.gov

Future progress will depend on fostering collaborations between:

Botanists, ecologists, and analytical chemists to discover and characterize new high-yield biosources.

Synthetic biologists, geneticists, and fermentation engineers to design and optimize sustainable biotechnological production routes. dtu.dkucsb.edu

Molecular biologists, microbiologists, and biochemists to conduct advanced mechanistic studies on its biological interactions. pressbooks.pub

Materials scientists, polymer chemists, and chemical engineers to develop innovative applications in functional materials and nanotechnology. sintef.no

Agronomists, plant scientists, and environmental engineers to translate its properties into practical solutions for precision agriculture and environmental biotechnology. labiotech.euglobalsciencebooks.info

By building these collaborative bridges, the scientific community can accelerate the journey of 1-Pentatriacontanol from a scientific curiosity to a valuable compound with broad-ranging applications for a more sustainable future.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.